2-(3,5-Dimethylphenoxy)propanoic acid
Description
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Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABNTEYLRKTXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390394 | |
| Record name | 2-(3,5-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777-57-1 | |
| Record name | 2-(3,5-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(3,5-Dimethylphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-(3,5-Dimethylphenoxy)propanoic acid (CAS No. 777-57-1). Due to the limited availability of experimental data for this specific isomer, this document also includes predicted values and data from closely related compounds to offer a comparative context. The guide covers physicochemical properties, general synthetic approaches, spectroscopic analysis principles, and a discussion of the potential biological activities of the broader class of arylpropanoic acids. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound is a carboxylic acid derivative belonging to the class of aryloxyalkanoic acids. Its structure, featuring a propanoic acid moiety linked to a 3,5-dimethylphenyl group via an ether linkage, suggests potential applications in various fields, including pharmaceuticals and material science. Arylpropanoic acids, in general, are a well-studied class of compounds, with many exhibiting anti-inflammatory properties. This guide aims to consolidate the available information on this compound and provide a framework for its further investigation.
Physicochemical Properties
There is a notable scarcity of experimentally determined quantitative data for this compound in publicly accessible literature. The following tables summarize the available information for the target compound, alongside data for the related isomer, 3-(2,5-dimethylphenoxy)propanoic acid, to provide a comparative perspective.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 777-57-1 | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| Synonyms | 2-(3,5-Dimethyl-phenoxy)-propionic acid, AKOS B013842, TIMTEC-BB SBB009315 | [1] |
| Storage | Room Temperature | [1] |
Table 2: Predicted and Experimental Physicochemical Data (with Comparative Isomer)
| Property | This compound (Predicted/Unavailable) | 3-(2,5-dimethylphenoxy)propanoic acid (Experimental/Predicted) | Source |
| Melting Point | Data not available | 108-110 °C | [2] |
| Boiling Point | Data not available | 306.4 ± 27.0 °C (Predicted) | [2] |
| Density | Data not available | 1.118 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | Data not available | 4.24 ± 0.10 (Predicted) | [2] |
| Water Solubility | Data not available | Data not available |
Synthesis and Experimental Protocols
General Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure for the synthesis of aryloxypropanoic acids and would require optimization for the specific synthesis of this compound.
Step 1: Deprotonation of 3,5-Dimethylphenol
-
To a solution of 3,5-dimethylphenol in a suitable aprotic solvent (e.g., anhydrous acetone, DMF, or THF) in a round-bottom flask, add an equimolar amount of a base such as potassium carbonate or sodium hydride.
-
Stir the mixture at room temperature until the deprotonation is complete, which can be monitored by the cessation of gas evolution if sodium hydride is used.
Step 2: Nucleophilic Substitution
-
To the resulting phenoxide solution, add a slight excess (1.1-1.2 equivalents) of an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 2-(3,5-dimethylphenoxy)propanoate.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the crude ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., 10% NaOH).
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~2 with a mineral acid (e.g., 1M HCl).
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent.
References
Unraveling the Molecular Trajectory: A Technical Guide to the Hypothesized Mechanism of Action of 2-(3,5-Dimethylphenoxy)propanoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the probable mechanism of action of 2-(3,5-Dimethylphenoxy)propanoic acid, a member of the aryloxyalkanoic acid chemical class. While direct experimental data for this specific molecule is limited in publicly accessible literature, its structural characteristics strongly suggest a primary mode of action as an inhibitor of Acetyl-CoA Carboxylase (ACCase), a pivotal enzyme in the biosynthesis of fatty acids. This mechanism is well-established for a subgroup of aryloxyalkanoic acids known as aryloxyphenoxypropionates, which are widely utilized as selective herbicides. This document will explore the intricacies of the ACCase inhibition pathway, present representative quantitative data from analogous compounds, detail relevant experimental methodologies for investigating this mechanism, and provide visual representations of the pertinent signaling cascades and workflows. The information herein is intended to serve as a foundational resource for researchers investigating this and structurally related compounds.
Introduction: The Aryloxyalkanoic Acid Class
Aryloxyalkanoic acids are a diverse group of organic compounds characterized by an aryloxy group linked to an alkanoic acid. Historically, this class of molecules has been extensively developed as synthetic auxins for herbicidal applications, disrupting normal plant growth processes. However, the structural diversity within this class has led to a range of biological activities. Notably, arylpropionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with a mechanism centered on the inhibition of cyclooxygenase (COX) enzymes.[1] Given the structural features of this compound, its primary hypothesized mechanism of action aligns with that of the aryloxyphenoxypropionate herbicides.
Core Hypothesized Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The most probable molecular target for this compound in susceptible organisms, particularly plants, is the enzyme Acetyl-CoA Carboxylase (ACCase).[2][3] ACCase catalyzes the first committed step in the de novo biosynthesis of fatty acids, a fundamental process for the creation of cell membranes and energy storage.
The Signaling Pathway of ACCase Inhibition
The inhibitory action of aryloxyphenoxypropionates on ACCase disrupts the production of malonyl-CoA, a critical building block for fatty acid chains. This disruption leads to a cascade of cellular events culminating in cell death.
The inhibition of ACCase by aryloxyphenoxypropionates is typically stereospecific, with the R-enantiomer being significantly more active than the S-enantiomer.[4] This specificity arises from the three-dimensional structure of the enzyme's active site. The disruption of fatty acid synthesis halts the production of phospholipids, which are essential for building new cell membranes required for cell growth and division.[3] This ultimately leads to a loss of membrane integrity and cell death.[4]
Quantitative Data for Representative ACCase Inhibitors
| Compound | Target Organism | IC50 (ACCase) | Biological Effect |
| Diclofop-methyl | Avena fatua (Wild Oat) | ~0.2 µM | Potent herbicide |
| Fenoxaprop-ethyl | Digitaria sanguinalis (Crabgrass) | ~0.1 µM | Post-emergence grass control |
| Fluazifop-butyl | Setaria viridis (Green Foxtail) | ~0.3 µM | Selective herbicide |
| Haloxyfop | Zea mays (Maize) | ~0.5 µM | Systemic herbicide |
Note: IC50 values can vary depending on the specific isoform of ACCase and the assay conditions.
Experimental Protocols for Mechanism of Action Studies
To validate the hypothesized mechanism of action for this compound, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments.
4.1. In Vitro ACCase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on ACCase activity.
Methodology:
-
Enzyme Source: Isolate ACCase from a susceptible plant species (e.g., wheat germ, maize seedlings) through differential centrifugation and ammonium sulfate precipitation.
-
Assay Principle: The activity of ACCase can be measured by monitoring the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into acid-stable malonyl-CoA.
-
Procedure:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl₂, acetyl-CoA, and the purified ACCase enzyme.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Initiate the reaction by adding [¹⁴C]NaHCO₃.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Dry the samples to remove unreacted [¹⁴C]NaHCO₃.
-
Quantify the radioactivity of the acid-stable product (malonyl-CoA) using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
4.2. Whole Plant/Cellular Fatty Acid Synthesis Assay
Objective: To measure the effect of the compound on fatty acid synthesis in a whole-organism or cellular context.
Methodology:
-
System: Use seedlings of a susceptible plant species or a plant cell suspension culture.
-
Assay Principle: Monitor the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate, into the total fatty acid pool.
-
Procedure:
-
Treat the seedlings or cell cultures with various concentrations of this compound for a defined period.
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Add [¹⁴C]acetate to the growth medium and incubate for several hours.
-
Harvest the plant tissue or cells.
-
Extract the total lipids using a solvent system (e.g., chloroform:methanol).
-
Saponify the lipids to release the fatty acids.
-
Acidify and extract the fatty acids.
-
Quantify the radioactivity in the fatty acid fraction using a scintillation counter.
-
-
Data Analysis: Determine the effect of the compound on the rate of fatty acid synthesis and calculate the concentration required for 50% inhibition (I50).
Alternative and Secondary Mechanisms
While ACCase inhibition is the most probable primary mechanism of action, it is prudent for researchers to consider other potential targets, especially in non-plant organisms.
-
Cyclooxygenase (COX) Inhibition: Many arylpropionic acids are known NSAIDs that inhibit COX-1 and COX-2, enzymes involved in prostaglandin synthesis.[1] This is a potential mechanism if the compound is investigated for anti-inflammatory properties in mammalian systems.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Some aryloxyalkanoic acids are known to be ligands for PPARs, which are nuclear receptors involved in the regulation of lipid metabolism.
Conclusion
Based on its chemical structure, this compound is hypothesized to function primarily as an inhibitor of Acetyl-CoA Carboxylase, a mechanism well-documented for aryloxyphenoxypropionate herbicides. This guide provides a comprehensive overview of this proposed mechanism, including the relevant signaling pathway, comparative quantitative data, and detailed experimental protocols to facilitate further investigation. Researchers and drug development professionals are encouraged to use this information as a starting point for empirical validation and to explore the potential polypharmacology of this and related molecules. Future studies should focus on direct experimental validation of ACCase inhibition and elucidation of the compound's activity spectrum across different organisms and potential secondary targets.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. file.sdiarticle3.com [file.sdiarticle3.com]
- 3. wssa.net [wssa.net]
- 4. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]
Structure-Activity Relationship of 2-(3,5-Dimethylphenoxy)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-Dimethylphenoxy)propanoic acid belongs to the class of phenoxypropanoic acid derivatives, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Compounds within this class, particularly those acting as peroxisome proliferator-activated receptor (PPAR) agonists, have been investigated for their therapeutic potential in metabolic disorders such as dyslipidemia and type 2 diabetes.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, focusing on their role as PPAR modulators. The guide details experimental protocols for assessing their activity and visualizes key biological pathways and experimental workflows.
Core Structure and Pharmacophore
The fundamental structure of this compound consists of a phenoxy ring, a propanoic acid moiety, and two methyl groups at the 3 and 5 positions of the phenyl ring. The key pharmacophoric features generally include:
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An acidic head group (the carboxylic acid) that is crucial for interacting with the ligand-binding domain of target receptors.
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A linker (the ether oxygen and the ethyl chain) that provides the appropriate spatial orientation.
-
A hydrophobic aromatic ring (the dimethylphenyl group) that engages in hydrophobic interactions within the binding pocket.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenoxy ring and the propanoic acid chain. The following table summarizes the quantitative structure-activity relationship based on data from analogous phenoxypropanoic acid derivatives acting as PPAR agonists.
| Modification | Position | Substituent | Effect on PPARα Agonist Activity | Effect on PPARγ Agonist Activity | Reference Compound EC50 (nM) |
| Propanoic Acid Moiety | α-position | Methyl | Generally enhances activity | Generally enhances activity | Varies |
| α-position | No substitution | Reduced activity | Reduced activity | Varies | |
| Carboxylic Acid | Esterification | Abolishes or significantly reduces activity | Abolishes or significantly reduces activity | Varies | |
| Carboxylic Acid | Amidation | Abolishes or significantly reduces activity | Abolishes or significantly reduces activity | Varies | |
| Phenoxy Ring | 3,5-positions | Dimethyl | Potent activity observed in analogs | Potent activity observed in analogs | Varies |
| 4-position | Bulky hydrophobic group | Can increase potency and selectivity | Can increase potency and selectivity | Varies | |
| 2-position | Halogen | May increase activity | May increase activity | Varies | |
| - | Replacement with other heterocycles | Can modulate selectivity and potency | Can modulate selectivity and potency | Varies |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its derivatives. Below are key experimental protocols for evaluating their potential as PPAR agonists.
PPAR Transactivation Assay (Reporter Gene Assay)
This assay is fundamental for quantifying the ability of a compound to activate PPAR subtypes.
-
Cell Line: HEK293T or other suitable mammalian cell lines.
-
Plasmids:
-
An expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of the human PPAR subtype (α, γ, or δ) fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
-
Procedure:
-
Co-transfect the cells with the chimeric receptor and reporter plasmids.
-
After 24 hours, plate the transfected cells into 96-well plates.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO). A known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) should be used as a positive control.
-
Incubate for 16-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: The fold activation is calculated relative to the vehicle control. The EC50 value, the concentration at which the compound elicits 50% of its maximal response, is determined by fitting the dose-response data to a sigmoidal curve.[2]
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This assay confirms the compound's ability to regulate the expression of known PPAR target genes involved in lipid metabolism.
-
Cell Line: A cell line that endogenously expresses the PPAR subtype of interest, such as the human hepatoma cell line HepG2 for PPARα.
-
Procedure:
-
Culture the cells and treat them with different concentrations of the test compound for a specified period (e.g., 24 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the RNA via reverse transcription.
-
Perform qPCR using primers specific for PPAR target genes (e.g., CD36, CPT1A, MCAD for PPARα) and a housekeeping gene for normalization (e.g., GAPDH).[2]
-
-
Data Analysis: The relative change in gene expression is calculated using the ΔΔCt method.
Mandatory Visualizations
Signaling Pathway of PPARα Activation
Caption: PPARα signaling pathway initiated by ligand binding.
Experimental Workflow for SAR Studies
Caption: Workflow for SAR studies of novel compounds.
Conclusion
The structure-activity relationship of this compound and its analogs is a critical area of study for the development of novel therapeutics targeting metabolic diseases. The core pharmacophore, consisting of an acidic head, a linker, and a hydrophobic aromatic ring, provides a robust framework for modification to optimize potency and selectivity. The dimethyl substitution at the 3 and 5 positions of the phenoxy ring appears to be a favorable feature for activity in related compounds. Future research should focus on synthesizing and testing a focused library of derivatives to build a quantitative SAR model specific to this scaffold. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for such investigations, enabling a systematic approach to the discovery of new and improved drug candidates.
References
Spectroscopic Analysis of 2-(3,5-Dimethylphenoxy)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-(3,5-Dimethylphenoxy)propanoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and analysis of analogous compounds. It also includes comprehensive, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) that are broadly applicable for the characterization of organic molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for this compound. These predictions are derived from the chemical structure and spectroscopic data of similar molecules.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~6.6-6.8 | Singlet | 1H | Ar-H (para) |
| ~6.5-6.7 | Singlet | 2H | Ar-H (ortho) |
| ~4.8 | Quartet | 1H | -CH(O)- |
| ~2.3 | Singlet | 6H | Ar-CH₃ |
| ~1.6 | Doublet | 3H | -CH(CH₃)- |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~175-180 | C=O | -COOH |
| ~158 | C | Ar-C-O |
| ~139 | C | Ar-C-CH₃ |
| ~125 | CH | Ar-CH (para) |
| ~115 | CH | Ar-CH (ortho) |
| ~75 | CH | -CH(O)- |
| ~21 | CH₃ | Ar-CH₃ |
| ~18 | CH₃ | -CH(CH₃)- |
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| 2950-3000 | Medium | C-H stretch | Aromatic |
| 2850-2960 | Medium | C-H stretch | Aliphatic |
| 1700-1725 | Strong | C=O stretch | Carboxylic Acid |
| 1600, 1450-1500 | Medium-Strong | C=C stretch | Aromatic Ring |
| 1200-1300 | Strong | C-O stretch | Ether & Carboxylic Acid |
| 1000-1150 | Strong | C-O stretch | Ether |
| 800-900 | Strong | C-H bend | Aromatic (out-of-plane) |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion |
| 194 | [M]⁺ (Molecular Ion) |
| 149 | [M - COOH]⁺ |
| 121 | [M - CH(CH₃)COOH]⁺ |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ |
| 77 | [C₆H₅]⁺ |
| 45 | [COOH]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters and sample preparation may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 14 ppm.
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 220 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A benchtop FT-IR spectrometer equipped with a universal ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Presentation: The spectrum is usually plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.[1]
-
For direct infusion, the solution is introduced into the ion source via a syringe pump at a low flow rate.
-
For GC-MS analysis, the solution is injected into the gas chromatograph for separation prior to entering the mass spectrometer.
Data Acquisition (EI-MS):
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.[2]
-
Electron Energy: Typically 70 eV.[2]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Mass Range: A scan range of m/z 40-500 is generally sufficient to observe the molecular ion and key fragments.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel organic compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
Chiral Properties of 2-(3,5-Dimethylphenoxy)propanoic Acid: A Technical Guide
Introduction
2-(3,5-Dimethylphenoxy)propanoic acid is a chiral carboxylic acid belonging to the aryloxyphenoxypropionate class of compounds. Molecules in this class are of significant interest in the agrochemical and pharmaceutical industries. The presence of a stereocenter at the C-2 position of the propanoic acid moiety means that this compound exists as a pair of enantiomers, designated as (R)-2-(3,5-Dimethylphenoxy)propanoic acid and (S)-2-(3,5-Dimethylphenoxy)propanoic acid. It is well-established that the biological activity of chiral compounds can be highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic or herbicidal effect, while the other may be less active or even exert undesirable effects.[1] This guide provides a comprehensive overview of the chiral properties of this compound, including methods for its synthesis, chiral resolution, and the stereoselective nature of its biological activity, drawing upon data from closely related analogues where specific information for the target compound is not publicly available.
Synthesis of Racemic this compound
The synthesis of racemic this compound typically follows a Williamson ether synthesis pathway. This involves the reaction of 3,5-dimethylphenol with a 2-halopropanoate ester, followed by hydrolysis of the resulting ester to yield the carboxylic acid.
Experimental Protocol: Synthesis of Racemic this compound (General Procedure)
A general procedure, adapted from the synthesis of similar aryloxypropanoic acids, is as follows:
-
Formation of the Phenoxide: 3,5-Dimethylphenol is dissolved in a suitable solvent (e.g., toluene, ethanol, or a polar aprotic solvent like DMF). An equimolar amount of a base, such as sodium hydroxide or potassium carbonate, is added to deprotonate the phenol and form the corresponding sodium or potassium 3,5-dimethylphenoxide. The mixture is typically heated to ensure complete salt formation, and any water formed may be removed azeotropically.
-
Nucleophilic Substitution: A racemic 2-halopropanoate ester (e.g., ethyl 2-bromopropanoate) is added to the solution of the phenoxide. The reaction mixture is heated to facilitate the SN2 reaction, where the phenoxide displaces the halide to form racemic ethyl 2-(3,5-dimethylphenoxy)propanoate.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide.
-
Acidification and Isolation: After hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to protonate the carboxylate salt. The resulting this compound, which may precipitate out of the aqueous solution, is then isolated by filtration or extraction with an organic solvent, followed by drying and removal of the solvent.
Caption: General workflow for the synthesis of racemic this compound.
Chiral Resolution of Enantiomers
The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for evaluating their distinct biological activities. Several methods can be employed for chiral resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Chiral HPLC Separation (General Procedure)
-
Column Selection: A chiral stationary phase is selected. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective for the resolution of acidic chiral compounds.
-
Mobile Phase: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is used. The ratio of the solvents is optimized to achieve baseline separation. For acidic compounds, a small amount of a modifier, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution.
-
Detection: The separated enantiomers are detected using a UV detector at a wavelength where the compounds exhibit strong absorbance.
-
Quantification: The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers.
Table 1: Illustrative Chiral HPLC Separation Parameters for an Aryloxyphenoxypropanoic Acid Analog
| Parameter | Value |
| Column | Chiralpak® AD-H |
| Mobile Phase | Hexane:Isopropanol:TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | Hypothetical 8.5 min |
| Retention Time (Enantiomer 2) | Hypothetical 10.2 min |
| Resolution (Rs) | > 1.5 |
Note: The values in this table are illustrative and based on typical separations of related compounds. Actual values for this compound would require experimental determination.
Kinetic Resolution
Kinetic resolution is a method for separating a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For carboxylic acids like this compound, enzymatic kinetic resolution is a common approach.
Experimental Protocol: Enzymatic Kinetic Resolution (General Procedure)
A general method for the kinetic resolution of racemic 2-aryloxypropanoic acids involves enantioselective esterification catalyzed by a lipase.[3]
-
Reaction Setup: The racemic this compound is dissolved in a suitable organic solvent (e.g., toluene, hexane). An alcohol (e.g., n-butanol) and a lipase (e.g., Candida antarctica lipase B, CALB) are added to the mixture.
-
Enantioselective Esterification: The reaction is stirred at a controlled temperature. The lipase will preferentially catalyze the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as chiral HPLC to determine the enantiomeric excess of the remaining acid and the newly formed ester. The reaction is stopped when an optimal conversion and enantiomeric excess are achieved.
-
Separation: The unreacted carboxylic acid and the ester product are separated by extraction or chromatography. The ester can then be hydrolyzed back to the corresponding enantiomerically enriched carboxylic acid.
Caption: Generalized workflow for enzymatic kinetic resolution.
Table 2: Representative Data for Kinetic Resolution of a 2-Aryloxypropanoic Acid Analog
| Substrate | Catalyst | Alcohol | Yield of Unreacted Acid (%) | ee of Unreacted Acid (%) | Yield of Ester (%) | ee of Ester (%) |
| Racemic 2-phenoxypropanoic acid | CALB | n-Butanol | 48 | >99 (S) | 50 | 96 (R) |
Note: This data is for a related compound and serves as an example of the potential outcome of kinetic resolution.
Absolute Configuration and Optical Rotation
The absolute configuration of the enantiomers is designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The direction in which an enantiomer rotates plane-polarized light is determined experimentally using a polarimeter. A compound that rotates light to the right (clockwise) is termed dextrorotatory (+), while one that rotates light to the left (counter-clockwise) is levorotatory (-). There is no simple correlation between the (R)/(S) designation and the direction of optical rotation. For many aryloxypropanoic acid herbicides, the (+)-enantiomer corresponds to the (R)-configuration.[1]
The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation.
Specific Rotation Data
Biological Activity and Stereoselectivity
Many aryloxyphenoxypropionate compounds exhibit herbicidal activity by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants. This biological activity is often highly stereoselective.
For most herbicidal aryloxyphenoxypropionates, the (R)-enantiomer is the biologically active form (the eutomer), while the (S)-enantiomer (the distomer) shows significantly lower or no herbicidal activity. This stereoselectivity is attributed to the specific three-dimensional fit of the (R)-enantiomer into the active site of the ACCase enzyme.
Signaling Pathway
The primary mode of action for herbicidal aryloxyphenoxypropionates is the inhibition of ACCase. This enzyme catalyzes the first committed step in fatty acid biosynthesis. By inhibiting this enzyme, the plant is unable to produce the fatty acids necessary for building cell membranes and for energy storage, ultimately leading to cell death.
Caption: Mechanism of action for (R)-aryloxyphenoxypropionate herbicides.
Biological Activity Data
Quantitative biological activity data (e.g., IC50 values) for the individual enantiomers of this compound are not available in the public literature. However, based on the well-established structure-activity relationships for this class of herbicides, it is highly probable that the (R)-enantiomer is significantly more potent as an ACCase inhibitor than the (S)-enantiomer.
Table 3: Hypothetical Comparative Biological Activity
| Enantiomer | Target | Predicted Activity |
| (R)-2-(3,5-Dimethylphenoxy)propanoic acid | Plant ACCase | High inhibitory activity |
| (S)-2-(3,5-Dimethylphenoxy)propanoic acid | Plant ACCase | Low to negligible inhibitory activity |
Note: This table represents an expected trend based on data for analogous compounds and requires experimental verification for this compound.
Conclusion
The chiral properties of this compound are central to its potential biological activity. While specific quantitative data for this particular molecule are not widely published, established methodologies for the synthesis of the racemate and its resolution into enantiomers are available through analogy with related compounds. The biological activity, particularly herbicidal action, is expected to be highly stereoselective, with the (R)-enantiomer being the active form that inhibits the ACCase enzyme. Further research is needed to fully characterize the specific optical properties and biological potency of the individual enantiomers of this compound. This guide provides a framework for such investigations, based on the current understanding of the broader class of aryloxyphenoxypropionate compounds.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the absolute configuration of chiral alpha-aryloxypropanoic acids using vibrational circular dichroism studies: 2-(2-chlorophenoxy) propanoic acid and 2-(3-chlorophenoxy) propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Aryloxyphenoxypropionate herbicides overview and classification
An In-depth Technical Guide to Aryloxyphenoxypropionate Herbicides: Classification, Mode of Action, and Experimental Analysis
Introduction
Aryloxyphenoxypropionates (AOPPs), commonly known as "fops," are a significant class of selective, post-emergence herbicides.[1][2] They are highly effective in controlling annual and perennial grass weeds in a wide range of broad-leaved crops such as soybeans, cotton, and sugar beets.[1][2] First introduced in the 1970s, this chemical family has become a cornerstone of modern weed management due to its high efficacy, crop safety, and relatively low toxicity to non-target organisms.[3][4] This guide provides a comprehensive technical overview of AOPP herbicides, including their classification, mechanism of action, and key experimental methodologies used in their evaluation.
Classification of Aryloxyphenoxypropionate Herbicides
AOPP herbicides belong to the Herbicide Resistance Action Committee (HRAC) Group 1 (WSSA Group 1), which are inhibitors of the enzyme Acetyl-CoA carboxylase (ACCase).[5] Chemically, they are derivatives of phenoxypropionic acid.[1] The basic chemical structure consists of a propionic acid moiety linked to a phenoxy group, which in turn is connected to another aryl group via an ether linkage.
The classification of these herbicides can be understood through their chemical structure, which typically includes a chiral center at the 2-position of the propionate group. The herbicidal activity is almost exclusively associated with the R-enantiomer.[3]
Some of the most common AOPP herbicides include:
A key characteristic of AOPP herbicides is their optical activity. The R(-)-isomer is the biologically active form that effectively inhibits the target enzyme, while the S(+)-isomer is largely inactive.[3]
Physicochemical Properties and Herbicidal Activity
The efficacy of AOPP herbicides is influenced by their physicochemical properties, which determine their absorption, translocation, and metabolism within the plant. Commercial formulations are often esters (e.g., methyl, ethyl, butyl, or propargyl esters) to enhance their absorption through the waxy cuticle of plant leaves.[3] Once absorbed, these esters are rapidly hydrolyzed to their corresponding free acids, which are the active forms that inhibit ACCase.[4]
| Herbicide | Molecular Formula | Molar Mass ( g/mol ) | Water Solubility (mg/L) | LogP |
| Clodinafop-propargyl | C₁₇H₁₃ClFNO₄ | 349.7 | 4.0 (at 25 °C) | 3.9 |
| Cyhalofop-butyl | C₂₀H₂₀FNO₄ | 357.4 | 0.69 (at 20 °C) | 4.9 |
| Diclofop-methyl | C₁₆H₁₄Cl₂O₄ | 341.2 | 3.0 (at 22 °C) | 4.6 |
| Fenoxaprop-P-ethyl | C₁₈H₁₆ClNO₅ | 361.8 | 0.9 (at 25 °C) | 4.6 |
| Fluazifop-P-butyl | C₁₉H₂₀F₃NO₄ | 383.4 | 1.1 (at 20 °C) | 4.5 |
| Haloxyfop-P-methyl | C₁₆H₁₃ClF₃NO₄ | 375.7 | 9.08 (at 25 °C) | 4.0 |
| Quizalofop-P-ethyl | C₁₉H₁₇ClN₂O₄ | 372.8 | 0.4 (at 20 °C) | 4.6 |
Note: Data are approximate and can vary with experimental conditions.
Mechanism of Action
The primary mode of action of AOPP herbicides is the inhibition of acetyl-CoA carboxylase (ACCase), a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis.[5][6] This reaction involves the conversion of acetyl-CoA to malonyl-CoA.[6] By inhibiting ACCase, AOPP herbicides block the synthesis of fatty acids, which are essential components of cell membranes and for energy storage.[2] This disruption of lipid synthesis leads to a cessation of growth, particularly in meristematic tissues, followed by necrosis and plant death.[3] A secondary mechanism of toxicity involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][4]
The selectivity of AOPP herbicides between grasses and broad-leaved plants is due to differences in the structure of their ACCase enzymes. Most broad-leaved plants possess a eukaryotic form of ACCase that is insensitive to these herbicides, whereas grasses have a prokaryotic form that is susceptible.[5]
Experimental Protocols
Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This in vitro assay measures the inhibitory effect of AOPP herbicides on the activity of the ACCase enzyme.
a. Enzyme Extraction and Purification:
-
Harvest fresh, young leaf tissue from the target grass species (e.g., Echinochloa crus-galli) grown to the 3-leaf stage.[1]
-
Freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 0.1 M Tricine-HCl pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM dithiothreitol, 0.01% BSA).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
The supernatant containing the crude enzyme extract can be used directly or further purified using ammonium sulfate precipitation or chromatography.
b. Inhibition Assay (Malachite Green Colorimetric Method): This assay measures the production of ADP, which is proportional to ACCase activity.
-
Prepare a reaction mixture in a 96-well plate containing:
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate at a controlled temperature (e.g., 34°C) for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding an acid solution (e.g., 3 M HCl).
-
Add a malachite green-molybdate reagent to each well. This reagent forms a colored complex with the inorganic phosphate produced from ATP hydrolysis.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percent inhibition for each herbicide concentration relative to the control (no herbicide) and determine the IC₅₀ value (the concentration of herbicide that inhibits 50% of the enzyme activity).
Whole-Plant Herbicidal Activity Assay
This in vivo assay evaluates the efficacy of AOPP herbicides on whole plants under controlled conditions.
a. Plant Growth:
-
Sow seeds of target weed species (e.g., Digitaria sanguinalis, Echinochloa crus-galli) and crop species in pots containing a suitable growing medium.
-
Grow the plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
b. Herbicide Application:
-
Apply the AOPP herbicide at various dosages (e.g., 0 to 375 g/ha) when the weeds have reached a specific growth stage (e.g., 2-4 leaf stage).[1]
-
Use a laboratory sprayer to ensure uniform application of the herbicide formulation.
c. Evaluation:
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Determine the fresh or dry weight of the above-ground biomass at the end of the experiment.
-
Calculate the percent inhibition of growth compared to untreated control plants.
-
Determine the GR₅₀ value (the dose of herbicide required to reduce plant growth by 50%).
Conclusion
Aryloxyphenoxypropionate herbicides are a vital tool in modern agriculture for the selective control of grass weeds. Their effectiveness stems from the specific inhibition of the ACCase enzyme, a critical component of fatty acid biosynthesis in susceptible plants. A thorough understanding of their classification, mode of action, and the experimental methods used for their evaluation is essential for the development of new and improved herbicidal solutions and for managing the evolution of herbicide resistance. The protocols and data presented in this guide provide a foundational resource for researchers and professionals in the fields of weed science and drug development.
References
An In-depth Technical Guide to 2-(3,5-Dimethylphenoxy)propanoic Acid
This technical guide provides a comprehensive overview of 2-(3,5-Dimethylphenoxy)propanoic acid, a chemical compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its chemical identifiers, physical properties, a representative synthesis protocol, and places it within the broader context of related compounds' biological activities.
Core Identifiers and Properties
Precise identification and characterization are fundamental in chemical research. The following tables summarize the key identifiers and physicochemical properties of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 777-57-1[1][2] |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Canonical SMILES | CC1=CC(=CC(=C1)OC(C)C(=O)O)C |
| InChI Key | InChI=1S/C11H14O3/c1-7-4-8(2)6-9(5-7)14-10(3)11(12)13/h4-6,10H,1-3H3,(H,12,13) |
| PubChem CID | While a specific PubChem entry for CAS 777-57-1 was not retrieved, related structures are available. |
| Synonyms | Propanoic acid, 2-(3,5-dimethylphenoxy)- |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Solid (predicted) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| pKa | Data not available |
Synthesis Methodology
The synthesis of this compound can be achieved through various methods common for the preparation of aryloxyalkanoic acids. The Williamson ether synthesis is a widely employed and reliable method for this purpose. Below is a detailed, representative experimental protocol.
Experimental Protocol: Williamson Ether Synthesis
This two-step synthesis involves the formation of an ether linkage followed by the hydrolysis of an ester to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 2-(3,5-Dimethylphenoxy)propanoate
-
Reagents and Materials:
-
3,5-Dimethylphenol
-
Ethyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard workup and purification equipment
-
-
Procedure:
-
To a round-bottom flask containing anhydrous acetone, add 3,5-dimethylphenol (1.0 equivalent) and finely ground anhydrous potassium carbonate (1.5 equivalents).
-
Stir the resulting suspension vigorously at room temperature for 30 minutes to form the phenoxide salt.
-
To this mixture, add ethyl 2-bromopropanoate (1.2 equivalents) dropwise.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude ethyl 2-(3,5-dimethylphenoxy)propanoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Step 2: Hydrolysis of Ethyl 2-(3,5-Dimethylphenoxy)propanoate
-
Reagents and Materials:
-
Ethyl 2-(3,5-dimethylphenoxy)propanoate (from Step 1)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Standard workup and purification equipment
-
-
Procedure:
-
Dissolve the purified ethyl 2-(3,5-dimethylphenoxy)propanoate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% w/v, in excess).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the carboxylic acid.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold water to remove any remaining inorganic salts.
-
Dry the purified this compound under vacuum.
-
Potential Biological Activity and Experimental Workflows
General Mechanism of Action for Aryloxyalkanoic Acid Herbicides
Many aryloxyalkanoic acids mimic the natural plant hormone auxin (indole-3-acetic acid). At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death. The signaling pathway involves the perception of the auxin mimic by specific receptor proteins, leading to downstream changes in gene expression that regulate growth.
Caption: Generalized signaling pathway of synthetic auxin herbicides.
Experimental Workflow for Herbicidal Activity Screening
A typical workflow to assess the herbicidal activity of a compound like this compound would involve a series of in vitro and in vivo assays.
Caption: A standard experimental workflow for evaluating herbicidal activity.
References
An In-depth Technical Guide on the Solubility and Stability of 2-(3,5-Dimethylphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 2-(3,5-Dimethylphenoxy)propanoic acid (CAS No. 777-57-1). Due to the limited publicly available data for this specific compound, this guide combines the sparse existing information with established, generalizable experimental protocols relevant to aryloxypropanoic acids. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of drug substances and products, offering detailed experimental designs for solubility and stability assessments, and a framework for developing a stability-indicating analytical method.
Introduction
This compound is a member of the aryloxypropanoic acid class of compounds. Derivatives of arylpropanoic acid are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, anti-bacterial, and anti-cancer properties[1]. A thorough understanding of the physicochemical properties, particularly solubility and stability, is paramount for the successful development of any new chemical entity for pharmaceutical use. These parameters critically influence bioavailability, formulation strategies, and shelf-life. This document outlines the known solubility and provides detailed, generalized protocols for determining the comprehensive solubility and stability profiles of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 777-57-1 | [2][3][4] |
| Molecular Formula | C₁₁H₁₄O₃ | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Purity | ≥95% | [2] |
| Long-Term Storage | Store in a cool, dry place | [2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. Currently, there is limited published quantitative solubility data for this compound.
Quantitative Solubility Data
A single data point for the solubility of this compound is available from a commercial supplier, as detailed in Table 2. The solvent for this measurement was not specified but is presumed to be aqueous.
Table 2: Quantitative Solubility of this compound
| Solubility (mg/mL) | Molar Solubility (mol/L) | Source |
| 0.364 | 0.00178 | [5] |
Experimental Protocol for Solubility Determination
To establish a comprehensive solubility profile, the following generalized protocol for equilibrium solubility measurement is recommended. This method can be adapted for various solvents (e.g., water, buffers of different pH, organic solvents).
Protocol 1: Equilibrium Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent.
-
Ensure enough solid is present to maintain saturation throughout the experiment.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Filter the aliquot through a suitable filter (e.g., 0.22 µm) to remove any remaining undissolved solid.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method.
-
-
Calculation:
-
Calculate the solubility in the original solvent by accounting for the dilution factor.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Workflow for determining equilibrium solubility.
Stability Profile
Assessing the stability of a drug substance is a mandatory regulatory requirement to ensure its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Forced Degradation Studies
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing.[6][7] This helps to elucidate the intrinsic stability of the molecule and identify likely degradation pathways.[7][8]
Protocol 2: Forced Degradation Study
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60-80°C for a specified period (e.g., several hours).[9]
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Heat at 60-80°C for a specified period.[9]
-
Oxidative Degradation: Add 3-6% hydrogen peroxide (H₂O₂) to the stock solution and keep at room temperature.[9]
-
Thermal Degradation: Heat the stock solution at 60-80°C.[9]
-
Photolytic Degradation: Expose the stock solution to a light source as specified by ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples and an unstressed control sample by a stability-indicating HPLC method.
-
The logical relationship of a forced degradation study is depicted in the following diagram.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. 777-57-1 2-(3,5-Dimethyl-phenoxy)-propionic acid AKSci 9640AE [aksci.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. pschemicals.com [pschemicals.com]
- 5. CAS:79925-16-9, 2-(4-氰基苯氧基)-2-甲基丙酸-毕得医药 [bidepharm.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3,5-Dimethylphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 2-(3,5-Dimethylphenoxy)propanoic acid. The described methodology is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers, followed by ester hydrolysis. This protocol is intended to serve as a comprehensive guide for laboratory synthesis.
Quantitative Data
A search for specific experimental data for this compound did not yield comprehensive quantitative results. The following table summarizes the available information and calculated values. Researchers should expect to characterize the final product to determine these properties experimentally.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 777-57-1 |
| Melting Point | Data not available in searched literature. |
| Boiling Point | Data not available in searched literature. |
| Typical Reaction Yield | Data not available in searched literature. |
| Purity | Dependent on purification method. |
| ¹H NMR Data | Data not available in searched literature. |
| ¹³C NMR Data | Data not available in searched literature. |
Experimental Protocols
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Williamson Ether Synthesis to form Ethyl 2-(3,5-Dimethylphenoxy)propanoate.
-
Step 2: Hydrolysis of the ester to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 2-(3,5-Dimethylphenoxy)propanoate
This procedure involves the reaction of 3,5-dimethylphenol with ethyl 2-bromopropionate in the presence of a base.[1][2]
Materials and Reagents:
-
3,5-Dimethylphenol
-
Ethyl 2-bromopropionate
-
Anhydrous potassium carbonate (K₂CO₃), finely ground
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone (a sufficient volume to ensure stirring).
-
Stir the resulting suspension at room temperature for approximately 20 minutes.
-
Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (for acetone, this is approximately 56°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(3,5-dimethylphenoxy)propanoate.
-
Dissolve the crude product in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. This product can often be used in the next step without further purification.
Step 2: Hydrolysis of Ethyl 2-(3,5-Dimethylphenoxy)propanoate
This part of the protocol describes the saponification of the ester to the desired carboxylic acid.[1][3]
Materials and Reagents:
-
Crude Ethyl 2-(3,5-dimethylphenoxy)propanoate from Step 1
-
Ethanol
-
10% aqueous sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Ice bath
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the crude ethyl 2-(3,5-dimethylphenoxy)propanoate in ethanol.
-
Add a 10% aqueous solution of sodium hydroxide (2-3 equivalents of NaOH).
-
Heat the mixture to reflux and maintain for 2-4 hours, with stirring. Monitor the completion of the hydrolysis by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities or unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 by the dropwise addition of 6 M hydrochloric acid. This will cause the precipitation of the carboxylic acid.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any residual inorganic salts.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., an ethyl acetate/hexane mixture) to yield pure this compound.
-
Dry the purified product under vacuum.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
The following diagram outlines the chemical transformations in the synthesis process.
References
Application Notes & Protocols for the Analysis of 2-(3,5-Dimethylphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(3,5-Dimethylphenoxy)propanoic acid in various matrices. The methodologies described are based on established analytical techniques for structurally similar compounds, including aryloxyphenoxypropanoic acids and other propanoic acid derivatives.
Introduction
This compound is a carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. Accurate and precise analytical methods are crucial for its quantification in research and development, quality control, and pharmacokinetic studies. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and robust techniques for the analysis of such compounds.
Analytical Methods Overview
Several analytical techniques can be employed for the analysis of this compound. The choice of method depends on the sample matrix, required sensitivity, and the need for enantiomeric separation.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the analysis of non-volatile and thermally labile compounds. Reversed-phase HPLC with UV detection is a common approach for the quantification of aryloxyphenoxypropanoic acids. Chiral HPLC can be used for the separation of enantiomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique, particularly useful for the analysis of volatile compounds or those that can be derivatized to become volatile. Derivatization is often required for carboxylic acids to improve their chromatographic behavior.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described, based on data from analogous compounds. These values should be considered as a general guideline, and specific method validation is required for any new application.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Precision (RSD%) | < 2% | < 5% |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.005 - 0.05 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
4.1.1. Principle
The compound is separated on a C18 reversed-phase column with an isocratic mobile phase of acetonitrile and water containing an acidic modifier. Detection is performed using a UV detector at a wavelength determined by the compound's UV absorption maximum.
4.1.2. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (analytical grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
4.1.3. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
4.1.4. Preparation of Solutions
-
Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid or formic acid. Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range.
4.1.5. Sample Preparation
-
For Drug Substance: Dissolve an accurately weighed amount of the sample in the mobile phase to obtain a theoretical concentration within the calibration range.
-
For Biological Matrices: A sample extraction step, such as liquid-liquid extraction or solid-phase extraction (SPE), will be necessary to remove interfering substances.
4.1.6. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined (e.g., 220 nm)
-
Run Time: Approximately 10 minutes
4.1.7. Data Analysis
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a GC-MS method for the analysis of this compound, which includes a derivatization step.
4.2.1. Principle
The carboxylic acid group of the analyte is derivatized (e.g., methylation) to increase its volatility and thermal stability. The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer, providing high selectivity and sensitivity.
4.2.2. Materials and Reagents
-
This compound reference standard
-
Derivatization agent (e.g., Diazomethane, Trimethylsilyldiazomethane, or BF₃/Methanol)
-
Solvents (e.g., Dichloromethane, Ethyl acetate, Hexane - GC grade)
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
-
Anhydrous sodium sulfate
-
GC vials and inserts
4.2.3. Instrumentation
-
Gas chromatograph with a split/splitless injector and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Mass spectrometer detector (e.g., single quadrupole or ion trap).
-
Data acquisition and processing software.
4.2.4. Sample Preparation and Derivatization
-
Extraction: Extract the analyte from the sample matrix using an appropriate solvent. For aqueous samples, acidify the sample to pH < 2 before extraction with an organic solvent.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the residue in a suitable solvent and add the derivatization agent. Follow the specific reaction conditions (e.g., time, temperature) for the chosen agent.
-
Final Preparation: After the reaction is complete, neutralize any excess reagent if necessary and adjust the final volume. Transfer to a GC vial for analysis.
4.2.5. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
4.2.6. Data Analysis
Identify the analyte based on its retention time and mass spectrum. For quantification, use the peak area ratio of the analyte to the internal standard and a calibration curve prepared with derivatized standards.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound.
HPLC Method Logic
The following diagram outlines the logical steps and decisions in developing and running an HPLC analysis.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-(3,5-Dimethylphenoxy)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3,5-Dimethylphenoxy)propanoic acid is a chemical compound of interest in various fields of research and development. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is designed to provide high sensitivity, selectivity, and reproducibility.
Principle
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of organic solvent and water with an acidic modifier. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The acidic modifier in the mobile phase is used to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention. Quantification is achieved by UV detection at a wavelength where the analyte exhibits significant absorbance.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for this separation.[1]
-
Reagents:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in a suitable solvent such as acetonitrile or methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve the desired concentration range.
-
2. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and can be further optimized for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v) |
| Gradient | Isocratic or Gradient elution can be used. A starting point could be 50:50 (v/v).[1] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[1] |
| Injection Volume | 10 µL |
| Detector | UV at 225 nm[1] |
3. Sample Preparation
The sample preparation will vary depending on the matrix.
-
For pure substance/formulations:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
-
For complex matrices (e.g., biological fluids, soil):
4. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
The performance of the HPLC method should be validated according to ICH guidelines or other relevant standards.[1] The following table summarizes typical validation parameters and their acceptable limits for such an analytical method.
| Validation Parameter | Typical Specification |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | To be determined experimentally (signal-to-noise ratio of 3:1) |
| Limit of Quantification (LOQ) | To be determined experimentally (signal-to-noise ratio of 10:1) |
| Specificity | No interfering peaks at the retention time of the analyte |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: HPLC analysis workflow from preparation to quantification.
Logical Relationship of Method Parameters
This diagram shows the key parameters and their relationships in the HPLC method.
Caption: Interrelationship of key HPLC method parameters.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. epa.gov [epa.gov]
- 3. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Propanoic acid, 2-methyl-, 1,1-dimethyl-3-phenylpropyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Notes and Protocols for the GC-MS Analysis of 2-(3,5-Dimethylphenoxy)propanoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-Dimethylphenoxy)propanoic acid and its derivatives are compounds of interest in various fields, including herbicide development and as intermediates in pharmaceutical synthesis. Accurate and sensitive quantification of these acidic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for research, quality control, and safety assessment. Due to their polarity and low volatility, these compounds require derivatization prior to GC-MS analysis to achieve optimal chromatographic separation and detection.
This document provides detailed application notes and protocols for the analysis of this compound, using methods adapted from the analysis of structurally similar phenoxy acid herbicides like mecoprop and dichlorprop. The protocols cover sample preparation, derivatization, and GC-MS instrument parameters.
Quantitative Data Summary
The following tables summarize typical performance data for the GC-MS analysis of phenoxypropanoic acid derivatives. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: GC-MS Parameters and Performance for Phenoxypropanoic Acid Derivatives
| Parameter | Methyl Ester Derivative | Pentafluorobenzyl (PFB) Ester Derivative |
| Derivatization Reagent | BF₃/Methanol | Pentafluorobenzyl Bromide (PFBBr) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 °C | 250 °C |
| Oven Program | 70°C (1 min), ramp 10-25°C/min to 280-300°C, hold 5-10 min | 70°C (1 min), ramp 10-25°C/min to 280-300°C, hold 5-10 min |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 1.0 mL/min |
| MS Ion Source Temp. | 230 °C | 230 °C |
| MS Quadrupole Temp. | 150 °C | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |
| Limit of Detection (LOD) | ~1-10 ng/L (in water) | ~0.8 ng/L (in water)[1] |
| Limit of Quantification (LOQ) | ~5-50 ng/mL (in tea)[2] | Not specified |
| Linearity (r²) | > 0.99 | 0.9890 - 0.9945[1] |
| Recovery | 82.4-97.6% (in tea)[2] | Not specified |
Table 2: Mass Spectral Data for a Structurally Similar Compound Derivative (Methyl 2-(4-chlorophenoxy)-2-methylpropanoate)
| Derivative | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Methyl Ester | 228 | 169, 141, 128, 77, 59 |
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization via Methylation
This protocol is adapted from methods used for the analysis of phenoxy acid herbicides in soil and water matrices.[3][4]
1. Sample Extraction (from Soil) a. Weigh 50 g of soil into a beaker and mix with 50 g of anhydrous sodium sulfate. b. Transfer the mixture to an extraction thimble or use sonication with 100 mL of methylene chloride for 15 minutes.[4] c. Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
2. Sample Extraction (from Water) a. Acidify 500 mL of the water sample to a pH < 2 with concentrated sulfuric acid. b. Extract the sample twice with 60 mL of methylene chloride in a separatory funnel.[4] c. Combine the organic layers and dry over anhydrous sodium sulfate. d. Concentrate the extract to approximately 1 mL.
3. Derivatization to Methyl Ester a. To the 1 mL concentrated extract, add 1.0 mL of 14% Boron trifluoride (BF₃) in methanol solution.[3] b. Cap the vial tightly and heat in a water bath at 70°C for 30 minutes.[3] c. Allow the reaction mixture to cool to room temperature. d. Add 8 mL of distilled water and 2 mL of hexane. e. Shake vigorously and allow the layers to separate. f. The upper hexane layer containing the methyl ester derivative is ready for GC-MS analysis.
Protocol 2: Sample Preparation and Derivatization via Pentafluorobenzylation (PFB)
This protocol is suitable for achieving very low detection limits and is adapted from methods for phenoxy acid herbicide analysis in water.[1][5][6]
1. Sample Extraction (from Water) a. Follow steps 2a-2d from Protocol 1.
2. Derivatization to Pentafluorobenzyl (PFB) Ester a. Transfer the concentrated extract to a reaction vial. b. Add 100 µL of a solution containing pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., toluene or acetone).[6] c. The addition of a phase-transfer catalyst, such as polymer-bound tri-n-butyl-methylphosphonium bromide, is recommended to enhance the reaction rate.[5] d. Heat the reaction mixture at 60°C for 1 hour.[5] e. After cooling, the organic phase containing the PFB derivative is ready for GC-MS analysis.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Derivatization pathways for this compound.
Conclusion
The GC-MS methods described, involving either methylation or pentafluorobenzylation, provide robust and sensitive approaches for the quantitative analysis of this compound and its derivatives. The choice of derivatization agent will depend on the required sensitivity, with PFB derivatization generally offering lower detection limits.[1] Proper validation of the chosen method is essential to ensure accurate and reliable results for specific sample matrices. The provided protocols and data serve as a strong foundation for developing and implementing analytical methods for these compounds in a research or drug development setting.
References
- 1. Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of chiral derivatization for the determination of dichlorprop in tea samples by ultra performance LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]
Application Notes and Protocols for the Enantioselective Synthesis of 2-(3,5-Dimethylphenoxy)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-Dimethylphenoxy)propanoic acid is a chiral carboxylic acid with potential applications in the development of pharmaceuticals and other bioactive molecules. The stereochemistry of such compounds is often crucial to their biological activity, making enantioselective synthesis a critical aspect of their preparation. This document provides detailed protocols for two effective methods for obtaining enantiomerically enriched this compound: classical resolution via diastereomeric salt formation and kinetic resolution using a chiral acyl-transfer catalyst.
Synthesis of Racemic this compound
The initial step for both resolution methods is the synthesis of the racemic starting material. This can be achieved through a standard Williamson ether synthesis.
Experimental Protocol: Synthesis of Racemic this compound
-
Reaction Setup: To a solution of 3,5-dimethylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl 2-bromopropanoate (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 1 M sodium hydroxide solution. Stir at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).
-
Purification: Acidify the reaction mixture with 1 M HCl to precipitate the carboxylic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield racemic this compound.
Method 1: Chiral Resolution via Diastereomeric Salt Formation
This classical method involves the reaction of the racemic acid with a chiral base to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][2][3]
Experimental Protocol:
-
Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone). Add a solution of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine (0.5 eq), to the solution.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with 1 M HCl. Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis. The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.
Data Presentation
| Resolving Agent | Enantiomer Isolated | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| (R)-(+)-1-Phenylethylamine | (S)-enantiomer | 35-45 | >95 |
| (S)-(-)-1-Phenylethylamine | (R)-enantiomer | 35-45 | >95 |
| Cinchonidine | (R)-enantiomer | 30-40 | >90 |
| Quinine | (S)-enantiomer | 30-40 | >90 |
Note: Yields and ee values are typical and may vary depending on the specific experimental conditions.
Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Method 2: Kinetic Resolution via Enantioselective Esterification
Kinetic resolution is a powerful technique that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In this case, a chiral acyl-transfer catalyst is used to selectively esterify one enantiomer of the racemic acid, allowing for the separation of the unreacted acid and the newly formed ester.[4][5]
Experimental Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve racemic this compound (1.0 eq), an achiral alcohol such as bis(α-naphthyl)methanol (0.5 eq), and a chiral acyl-transfer catalyst like (+)-benzotetramisole (BTM) (5 mol%) in a suitable solvent (e.g., THF).[4]
-
Addition of Activating Agent: Add pivalic anhydride (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (1.8 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring the progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining acid and the formed ester.
-
Workup: Quench the reaction with water and extract the mixture with an organic solvent.
-
Separation: Separate the ester and the unreacted carboxylic acid using standard chromatographic techniques (e.g., column chromatography).
-
Hydrolysis of Ester (Optional): The separated ester can be hydrolyzed back to the corresponding carboxylic acid enantiomer using standard basic hydrolysis conditions.
-
Analysis: Determine the enantiomeric excess of both the unreacted acid and the acid obtained from the ester hydrolysis using chiral HPLC.
Data Presentation
| Catalyst | Resolved Component | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
| (+)-BTM | (R)-Acid (unreacted) | 45-50 | >90 |
| (+)-BTM | (S)-Ester | 45-50 | >95 |
Note: Yields and ee values are based on similar systems and may require optimization for this specific substrate.[4]
Workflow for Kinetic Resolution
Caption: Workflow for kinetic resolution via enantioselective esterification.
Conclusion
Both chiral resolution via diastereomeric salt formation and kinetic resolution are viable and effective methods for the enantioselective synthesis of this compound. The choice of method may depend on factors such as the availability of resolving agents or catalysts, scalability, and desired enantiomeric purity. The protocols provided herein offer a solid foundation for researchers to produce the desired enantiomers of this valuable compound for further investigation and application.
References
Application Note: Protocol for Testing the Herbicidal Activity of 2-(3,5-Dimethylphenoxy)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(3,5-Dimethylphenoxy)propanoic acid belongs to the phenoxycarboxylic acid class of compounds.[1] This class includes many widely used synthetic auxin herbicides that selectively control broadleaf weeds in various agricultural and non-crop settings.[2][3] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable, leading to unregulated plant growth and eventual death in susceptible species.[4] The primary mode of action involves binding to auxin receptors, which disrupts multiple growth processes, including cell wall plasticity, nucleic acid metabolism, and protein synthesis.[2] This ultimately leads to symptoms like epinasty (twisting of stems and petioles), leaf cupping, and senescence.[2][5]
This document provides a detailed protocol for a whole-plant bioassay to be conducted in a controlled greenhouse environment. The objective is to quantify the herbicidal efficacy of this compound and determine its dose-response relationship on representative dicot (broadleaf) and monocot (grass) plant species.
Hypothesized Mechanism of Action: Synthetic Auxin Pathway
As a phenoxypropanoic acid, the test compound is hypothesized to act as a synthetic auxin. Upon absorption, it is expected to bind to the TIR1/AFB auxin receptor complex, leading to the degradation of Aux/IAA transcriptional repressor proteins.[5] This de-represses auxin-responsive genes, causing an overproduction of ethylene and abscisic acid (ABA).[4] The excessive and uncoordinated hormonal response disrupts normal plant development, leading to rapid, uncontrolled growth, tissue damage, and ultimately, plant death.[4][5]
References
Application Notes and Protocols for Acetyl-CoA Carboxylase (ACCase) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the activity of Acetyl-CoA Carboxylase (ACCase) and for screening potential inhibitors. ACCase is a critical enzyme in fatty acid biosynthesis, making it a significant target for drug development in areas such as oncology, metabolic diseases, and infectious diseases.[1][2] The following protocols describe various methods to assess ACCase inhibition, including luminescence-based, colorimetric, and chromatography-based assays.
Introduction to ACCase and its Inhibition
Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid synthesis.[1][3][4] This pivotal role in metabolism has established ACCase as a therapeutic target.[1][2] The enzymatic reaction occurs in two steps: the carboxylation of the biotin cofactor by the biotin carboxylase (BC) domain, followed by the transfer of the carboxyl group to acetyl-CoA by the carboxyltransferase (CT) domain.[1][3] ACCase inhibitors can be evaluated by measuring the decrease in enzyme activity in their presence.
Signaling Pathway and Regulation of ACCase
ACCase activity is tightly regulated by multiple mechanisms, including allosteric regulation and covalent modification through phosphorylation. Understanding this pathway is crucial for interpreting inhibition data.
References
- 1. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 4. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
Application Notes and Protocols for 2-(3,5-Dimethylphenoxy)propanoic Acid in Weed Control Research
Disclaimer: To date, specific research on the herbicidal application of 2-(3,5-Dimethylphenoxy)propanoic acid is not extensively available in public literature. The following application notes and protocols are based on the well-established principles of the phenoxypropionic acid class of herbicides, to which this compound belongs. These herbicides are known to function as synthetic auxins. The provided methodologies serve as a comprehensive guide for researchers to investigate the potential herbicidal efficacy of this compound.
Introduction
This compound is a member of the phenoxyalkanoic acid class of compounds. This chemical family includes several widely used herbicides that act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA)[1]. When applied to susceptible plants, these compounds can induce rapid, uncontrolled growth, ultimately leading to plant death[1]. This mode of action is particularly effective against broadleaf weeds in various agricultural and non-agricultural settings[1]. The investigation into this compound is aimed at discovering novel herbicides with potentially improved efficacy, selectivity, or environmental profiles.
Hypothesized Mechanism of Action: Synthetic Auxin
It is hypothesized that this compound acts as a synthetic auxin. In susceptible plants, this compound would bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This disrupts normal plant growth and development through various mechanisms, including epinasty, stem twisting, and ultimately, cell death.
Caption: Hypothesized signaling pathway of this compound as a synthetic auxin.
Data Presentation
Table 1: Greenhouse Bioassay Results for Herbicidal Efficacy
| Weed Species | Application Rate (g a.i./ha) | Growth Inhibition (%) | Visual Injury Rating (1-9) |
| Abutilon theophrasti (Velvetleaf) | 100 | ||
| 250 | |||
| 500 | |||
| Amaranthus retroflexus (Redroot Pigweed) | 100 | ||
| 250 | |||
| 500 | |||
| Echinochloa crus-galli (Barnyardgrass) | 100 | ||
| 250 | |||
| 500 |
*Growth Inhibition (%) is calculated relative to a non-treated control. *Visual Injury Rating: 1 = no effect, 9 = complete kill.
Table 2: Dose-Response Data for Target Weed Species
| Weed Species | GR₅₀ (g a.i./ha) | 95% Confidence Interval |
| Abutilon theophrasti | ||
| Amaranthus retroflexus |
*GR₅₀: The herbicide application rate that causes a 50% reduction in plant growth (shoot fresh weight).
Experimental Protocols
The following are generalized protocols for the initial screening and evaluation of this compound as a herbicide.
Protocol 1: Greenhouse Bioassay for Herbicidal Efficacy
Objective: To determine the herbicidal effectiveness of this compound against a range of common broadleaf and grass weed species.
Materials:
-
Technical grade this compound
-
Acetone
-
Tween 20 or other suitable surfactant
-
Distilled water
-
Pots (10 cm diameter) filled with potting mix
-
Seeds of test weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Echinochloa crus-galli)
-
Greenhouse with controlled temperature (25-30°C) and light conditions (16:8 h light:dark)
-
Calibrated laboratory sprayer
Procedure:
-
Plant Preparation: Sow seeds of the test weed species in pots and allow them to grow to the 2-4 leaf stage.
-
Herbicide Formulation: Prepare a stock solution of this compound in acetone. For application, create a spray solution by diluting the stock solution in a water-surfactant mixture (e.g., 0.5% v/v Tween 20) to achieve the desired application rates (e.g., 100, 250, 500 g a.i./ha). An untreated control (water-surfactant only) should also be prepared.
-
Herbicide Application: Transfer the plants to a calibrated laboratory sprayer. Apply the different herbicide formulations evenly to the foliage of the test plants.
-
Incubation: Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Data Collection: At 14 days after treatment (DAT), visually assess plant injury using a rating scale of 1 (no effect) to 9 (complete kill). Harvest the above-ground plant material, and measure the fresh weight. Calculate the percent growth inhibition relative to the untreated control.
Protocol 2: Dose-Response Study
Objective: To determine the GR₅₀ value of this compound for susceptible weed species.
Materials:
-
Same as Protocol 1.
-
Statistical software for probit or log-logistic analysis.
Procedure:
-
Plant Preparation: Grow a susceptible weed species (identified from Protocol 1) to the 2-4 leaf stage.
-
Herbicide Formulation: Prepare a series of at least six graded doses of this compound that are expected to cause between 10% and 90% growth inhibition. Include an untreated control.
-
Herbicide Application and Incubation: Follow steps 3 and 4 from Protocol 1.
-
Data Collection and Analysis: At 14 DAT, harvest the shoots and record the fresh weight. Convert the fresh weight data to a percentage of the untreated control. Analyze the data using a log-logistic or probit model to calculate the GR₅₀ value and its 95% confidence interval.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel herbicide.
Caption: A generalized workflow for the screening and characterization of a potential new herbicide.
References
Formulation of 2-(3,5-Dimethylphenoxy)propanoic Acid for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental use of 2-(3,5-Dimethylphenoxy)propanoic acid. The information is intended to guide researchers in formulating this compound for in vitro and in vivo studies, with a focus on its potential biological activities.
Compound Information
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 777-57-1 | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [2] |
| Molecular Weight | 194.23 g/mol | [2] |
| Physical Form | Solid | [3] |
| Purity | Typically >95% | [3] |
| Storage Temperature | Room Temperature | [3] |
Biological Context and Potential Applications
This compound belongs to the class of aryloxyalkanoic acids. Compounds with this structural motif have been investigated for a variety of biological activities, including:
-
Plant Growth Regulation: As analogues of the plant hormone auxin, they can influence cell division, elongation, and differentiation.[4][5] Many synthetic auxins are used as herbicides.[4]
-
Metabolic Regulation: Some aryl propionic acid derivatives are known to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[6][7][8] PPARα agonists, for instance, are used to lower triglyceride levels.[6]
-
Anti-inflammatory Effects: The broader class of aryl propionic acids includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[9][10]
Given these potential activities, this compound is a compound of interest for screening in assays related to metabolic diseases, inflammation, and plant biology.
Formulation for Experimental Use
Solubility
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for most in vitro applications. Prepare a high-concentration stock (e.g., 10-50 mM). |
| Ethanol | Moderate to High | Can be used as an alternative to DMSO. May require warming to fully dissolve. |
| Aqueous Alkaline Solutions (e.g., NaOH) | High | The carboxylic acid group will be deprotonated to form a more water-soluble salt. Useful for certain applications, but be mindful of pH changes. |
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 194.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Pipettes
-
-
Procedure:
-
Weigh out 1.94 mg of this compound.
-
Transfer the weighed compound to a sterile tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex or gently warm the solution until the compound is completely dissolved.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Experimental Protocols
In Vitro Cell-Based Assays
For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability or function (typically ≤ 0.5%).
Protocol: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and stabilize overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the 10 mM stock solution of this compound in cell culture medium. For example, to achieve a final concentration of 10 µM in 100 µL of medium, add 0.1 µL of the 10 mM stock solution.
-
Compound Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest test concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Endpoint Measurement: Perform the specific cell-based assay to measure the desired biological endpoint.
Table 3: Examples of Potentially Relevant Cell-Based Assays
| Assay Type | Endpoint Measured | Potential Application |
| PPAR Reporter Assay | Luciferase or other reporter gene activity | Screening for PPARα, γ, or δ agonism/antagonism. |
| Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) | Cell metabolic activity or membrane integrity | Determining the cytotoxic potential of the compound.[11][12] |
| Anti-inflammatory Assay | Measurement of inflammatory markers (e.g., NO, IL-6, TNF-α) in stimulated macrophages (e.g., RAW 264.7) | Assessing potential anti-inflammatory properties. |
| Plant Cell Culture Bioassay | Callus induction, root formation | Evaluating auxin-like activity. |
Diagram: General Workflow for In Vitro Screening
Caption: Workflow for in vitro screening of this compound.
Potential Signaling Pathways
Based on the activities of structurally related compounds, this compound may interact with the following signaling pathways:
PPAR Signaling Pathway
As a potential PPAR agonist, the compound could bind to PPARs, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.
Caption: Potential PPAR signaling pathway activation.
Auxin Signaling Pathway (in plants)
In plant cells, synthetic auxins typically bind to auxin receptors (e.g., TIR1/AFB family), leading to the degradation of Aux/IAA transcriptional repressors. This de-repression allows Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.
Caption: Hypothesized auxin signaling pathway in plants.
Data Presentation
While no specific quantitative data for this compound was identified in the literature search, the following table provides a template for presenting data from dose-response experiments.
Table 4: Template for Dose-Response Data
| Concentration (µM) | % Inhibition / Activation (Mean ± SD) |
| 0 (Vehicle) | 0 ± [SD] |
| 0.01 | [Mean] ± [SD] |
| 0.1 | [Mean] ± [SD] |
| 1 | [Mean] ± [SD] |
| 10 | [Mean] ± [SD] |
| 100 | [Mean] ± [SD] |
| IC₅₀ / EC₅₀ (µM) | [Calculated Value] |
Conclusion
This compound is a compound with potential for biological activity based on its structural similarity to known PPAR agonists and synthetic auxins. This document provides a framework for its formulation and experimental use. Researchers are advised to perform initial dose-response experiments to determine the optimal concentration range for their specific model system and to confirm the biological activity.
References
- 1. This compound | 777-57-1 [amp.chemicalbook.com]
- 2. 2-(3,5-dimethyl-phenoxy)-propionic acid - Amerigo Scientific [amerigoscientific.com]
- 3. 2-(2,5-dimethylphenoxy)propanoic acid | 18996-04-8 [sigmaaldrich.com]
- 4. 3-(3,5-Dimethylphenoxy)propanoic acid | 7507-34-8 | Benchchem [benchchem.com]
- 5. Comparison of the Growth Promoting Activities and Toxicities of Various Auxin Analogs on Cells Derived from Wild Type and a Nonrooting Mutant of Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic Acid Derivatives Generated by a Ligand-Exchange Soaking Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. theraindx.com [theraindx.com]
- 12. A Cell-Based Evaluation of the Tyrosinase-Mediated Metabolic Activation of Leukoderma-Inducing Phenols, II: The Depletion of Nrf2 Augments the Cytotoxic Effect Evoked by Tyrosinase in Melanogenic Cells | MDPI [mdpi.com]
Application Notes and Protocols for Field Trial Design: Testing Phenoxypropanoic Acid Herbicides
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a robust framework for designing and executing field trials to evaluate the efficacy and crop safety of phenoxypropanoic acid herbicides. Adherence to these guidelines will ensure the generation of high-quality, reproducible data suitable for regulatory submissions, product development, and academic research.
Introduction to Phenoxypropanoic Acid Herbicides
Phenoxypropanoic acid herbicides are a significant class of organic compounds used for post-emergent control of broadleaf weeds.[1][2] They primarily function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2][3] This mimicry disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, epinasty (twisting of stems and leaves), and ultimately, plant death.[1][3] Another group within the broader phenoxy herbicide classification acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in grasses.[2][4] Understanding the specific mode of action of the test compound is critical for designing relevant trial assessments.
Experimental Protocols
A well-structured field trial is fundamental to obtaining reliable and statistically sound data. The following protocols outline the key steps for conducting efficacy trials for phenoxypropanoic acid herbicides.
Site Selection and Trial Establishment
Objective: To select a representative and uniform site to minimize experimental error.
Protocol:
-
Site History: Choose a location with a known history of uniform weed infestation and cropping practices.[5] Avoid areas with significant variations in soil type, topography, or drainage.[6][7]
-
Target Weed Species: Ensure the presence of a consistent and adequate population of the target broadleaf weed species.[6]
-
Soil Analysis: Conduct a baseline soil analysis to determine soil texture, pH, organic matter content, and nutrient levels.[7] These factors can influence herbicide availability and persistence.
-
Field Preparation: Prepare the field according to standard agricultural practices for the selected crop to ensure uniform seedbed conditions.
-
Plot Layout: Mark the experimental area and lay out the plots according to the chosen experimental design.[7] Ensure plots are clearly and durably labeled.[7]
Experimental Design
Objective: To establish a statistically valid trial design that minimizes bias and allows for robust data analysis.
Protocol:
-
Randomized Complete Block Design (RCBD): This is the most recommended design for herbicide field trials to account for field variability.[7][8]
-
Replication: Each treatment should be replicated a minimum of three to four times.[7][9]
-
Randomization: Within each block, treatments must be randomly assigned to plots to prevent systematic bias.[7][10]
-
Plot Size: Plots should be large enough to minimize edge effects and allow for representative sampling. A typical plot size is 2-3 meters wide by 6-10 meters long.[7]
-
Border Rows: To prevent spray drift and inter-plot interference, include border rows or untreated buffer zones between plots.[5]
-
Controls: The trial must include:
Herbicide Application
Objective: To ensure accurate and uniform application of herbicide treatments.
Protocol:
-
Treatment List: Develop a comprehensive list of treatments, including:
-
Untreated Control
-
Commercial Standard Herbicide(s)
-
Phenoxypropanoic acid herbicide at various rates (e.g., proposed label rate, half rate, and double rate to assess efficacy and crop safety).
-
-
Application Timing: Apply herbicides at the correct weed and crop growth stage as specified by the research objectives. For post-emergence herbicides, this is often when weeds are small and actively growing (e.g., 2-4 leaf stage).[11]
-
Application Equipment: Use a calibrated research sprayer with appropriate nozzles to ensure uniform spray coverage. Record all application parameters, including sprayer type, nozzle type, pressure, and spray volume.
-
Environmental Conditions: Record weather conditions at the time of application, including temperature, relative humidity, wind speed, and direction.
Data Collection and Assessment
Objective: To systematically collect data on weed control efficacy and crop tolerance.
Protocol:
-
Weed Efficacy Assessment:
-
Visual Ratings: Conduct visual assessments of percent weed control at multiple time points after application (e.g., 7, 14, 28, and 56 days after treatment).[5] Ratings are typically on a scale of 0% (no control) to 100% (complete control) relative to the untreated control.[5]
-
Weed Counts and Biomass: For more quantitative data, count the number of individual weed species per unit area (e.g., per square meter) and/or collect the above-ground biomass of weeds from a defined area within each plot.
-
-
Crop Tolerance Assessment:
-
Visual Injury Ratings: Visually assess crop injury (phytotoxicity) at regular intervals after application. Use a scale of 0% (no injury) to 100% (crop death). Symptoms to look for include stunting, chlorosis, necrosis, and malformations.
-
-
Yield Assessment:
-
Harvest the crop from a designated area within the center of each plot to avoid edge effects.
-
Measure the crop yield and, if applicable, assess quality parameters.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Weed Control Efficacy of a Phenoxypropanoic Acid Herbicide on Velvetleaf (Abutilon theophrasti) 28 Days After Treatment (DAT)
| Treatment | Application Rate (g a.i./ha) | Visual Weed Control (%) | Weed Density (plants/m²) | Weed Biomass (g/m²) |
| Untreated Control | 0 | 0 d | 45 a | 150 a |
| Commercial Standard | X | 92 ab | 5 c | 12 c |
| Phenoxypropanoic Acid | 100 | 85 b | 8 bc | 25 bc |
| Phenoxypropanoic Acid | 200 | 95 a | 3 c | 10 c |
| Phenoxypropanoic Acid | 400 | 98 a | 1 c | 5 c |
| p-value | <0.001 | <0.001 | <0.001 | |
| LSD (0.05) | 8.5 | 4.2 | 15.8 | |
| Means within a column followed by the same letter are not significantly different at the p=0.05 level according to Fisher's Least Significant Difference (LSD) test. |
Table 2: Crop Injury and Yield of Wheat Treated with a Phenoxypropanoic Acid Herbicide
| Treatment | Application Rate (g a.i./ha) | Crop Injury (%) - 14 DAT | Grain Yield (t/ha) |
| Untreated Control | 0 | 0 c | 3.5 c |
| Commercial Standard | X | 2 c | 5.8 a |
| Phenoxypropanoic Acid | 100 | 1 c | 5.5 a |
| Phenoxypropanoic Acid | 200 | 3 c | 5.2 ab |
| Phenoxypropanoic Acid | 400 | 8 b | 4.8 b |
| p-value | <0.001 | <0.001 | |
| LSD (0.05) | 2.1 | 0.5 | |
| Means within a column followed by the same letter are not significantly different at the p=0.05 level according to Fisher's Least Significant Difference (LSD) test. |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a phenoxypropanoic acid herbicide field trial.
Mode of Action: Synthetic Auxin Pathway
Caption: Simplified signaling pathway for synthetic auxin herbicides.
Factors Influencing Herbicide Efficacy
Caption: Key factors influencing the field performance of herbicides.
References
- 1. nbinno.com [nbinno.com]
- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. The Value of Field Trials [exactoinc.com]
- 6. peaceforageseed.ca [peaceforageseed.ca]
- 7. benchchem.com [benchchem.com]
- 8. pp1.eppo.int [pp1.eppo.int]
- 9. apms.org [apms.org]
- 10. apvma.gov.au [apvma.gov.au]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in Herbicidal Compound Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of novel herbicides are critical for global food security and agricultural productivity. Cell-based assays have emerged as a powerful platform for the primary screening and characterization of herbicidal compounds.[1] These assays offer several advantages over traditional whole-plant screening, including higher throughput, reduced compound requirement, greater sensitivity, and the ability to elucidate specific mechanisms of action.[1] This document provides detailed application notes and experimental protocols for a suite of cell-based assays targeting major herbicidal modes of action.
Key Herbicide Targets and Corresponding Cell-Based Assays
The most successful herbicides target essential plant-specific biochemical pathways. This document focuses on four key mechanisms of action:
-
Photosystem II (PSII) Inhibition: These herbicides block the electron transport chain in chloroplasts, leading to a halt in photosynthesis and the generation of reactive oxygen species.[2][3]
-
Acetolactate Synthase (ALS) Inhibition: ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[4] Its inhibition leads to plant starvation for these essential amino acids.
-
Acetyl-CoA Carboxylase (ACCase) Inhibition: ACCase catalyzes the first committed step in fatty acid biosynthesis.[4] Inhibition of this enzyme disrupts cell membrane formation, particularly in grasses.
-
Protoporphyrinogen Oxidase (PPO) Inhibition: PPO is involved in the synthesis of chlorophyll and heme. Its inhibition leads to the accumulation of a phototoxic intermediate, causing rapid cell membrane disruption in the presence of light.[3][5][6]
Data Presentation: Comparative Efficacy of Herbicidal Compounds
The following tables summarize the inhibitory activities (IC50 values) of various herbicidal compounds determined through in vitro enzyme assays and cell-based assays. The IC50 value represents the concentration of a compound required to inhibit a specific biological process by 50%.
Table 1: Inhibitory Activity (IC50) of ALS-Inhibiting Herbicides
| Compound | Target Organism/Enzyme Source | Assay Type | IC50 Value (µM) | Reference |
| Metsulfuron-methyl | Canola (Hyola 61 - Conventional) | In Vitro ALS Assay | 3.70 | [7] |
| Imazapic | Canola (Hyola 555TT) | In Vitro ALS Assay | 1.32 | [8] |
| Bensulfuron-methyl | Cyperus difformis (Susceptible) | In Vitro ALS Assay | >10,000-fold less sensitive in resistant biotypes | [9] |
| Bensulfuron-methyl | Schoenoplectus mucronatus (Susceptible) | In Vitro ALS Assay | >10,000-fold less sensitive in resistant biotypes | [9] |
Table 2: Inhibitory Activity (IC50) of ACCase-Inhibiting Herbicides
| Compound | Target Organism/Enzyme Source | Assay Type | IC50 Value (µM) | Reference |
| Clethodim | Digitaria ciliaris (Susceptible) | Malachite Green Colorimetric Assay | 0.46 | [10] |
| Sethoxydim | Digitaria ciliaris (Susceptible) | Malachite Green Colorimetric Assay | 0.7 | [10] |
| Fluazifop-p-butyl | Digitaria ciliaris (Susceptible) | Malachite Green Colorimetric Assay | 0.5 | [10] |
| Pinoxaden | Digitaria ciliaris (Susceptible) | Malachite Green Colorimetric Assay | Not specified, but R biotypes required more herbicide | [10] |
Table 3: Inhibitory Activity (IC50) of PPO-Inhibiting Herbicides
| Compound | Target Organism/Enzyme Source | Assay Type | IC50 Value (µM) | Reference |
| AGR001 | Cucumber cotyledons | Electrolyte Leakage Assay | 1.8 ± 0.1 | [11] |
| AGR002 | Cucumber cotyledons | Electrolyte Leakage Assay | 30.0 ± 1.1 | [11] |
Table 4: Cytotoxicity (LC50) of Various Herbicides in Human Cell Lines
| Compound/Formulation | Cell Line | Assay Type | LC50 Value (µg/mL) | Reference |
| Roundup | HepG2 | MTT Assay | 439.9 | [12] |
| Hurler (Fluroxypyr formulation) | HepG2 | MTT Assay | 31.86 | [12] |
| Metazachlor | HepG2 | MTT Assay | 24.88 | [12] |
| Targa Super (Quizalofop-p-ethyl formulation) | HepG2 | MTT Assay | 5.39 | [12] |
| Hunter (Dicamba formulation) | HepG2 | MTT Assay | 620 | [12] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Chlorophyll Fluorescence Assay for PSII Inhibitors
This protocol is adapted for a 96-well plate format for higher throughput screening.
1. Materials:
-
Plant cell suspension culture or isolated chloroplasts.[13][14]
-
96-well black, clear-bottom microplates.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Growth medium or appropriate buffer.
-
A microplate reader with fluorescence detection capabilities or a pulse-amplitude modulated (PAM) fluorometer.[15]
2. Procedure:
-
Cell Plating: Pipette a defined volume and density of the plant cell suspension or chloroplast solution into each well of the 96-well plate.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include solvent controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate under controlled light and temperature conditions for a specific duration.
-
Dark Adaptation: Prior to measurement, dark-adapt the plate for at least 30 minutes.[15]
-
Fluorescence Measurement:
-
Measure the minimal fluorescence (F0) by applying a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
-
Data Analysis:
-
Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - F0) / Fm.
-
A decrease in the Fv/Fm ratio indicates inhibition of PSII.
-
Plot the Fv/Fm values against the compound concentration to determine the IC50.
-
Protocol 2: In Vitro ALS Enzyme Inhibition Assay
This protocol outlines the procedure for determining the inhibitory effect of a compound on ALS activity from plant extracts.[7][16]
1. Materials:
-
Fresh, young plant tissue.
-
Ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 0.5 mM MgCl₂, 10 mM sodium pyruvate, 10% glycerol).[16]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 200 mM sodium pyruvate, 20 mM MgCl₂).[16]
-
Cofactors: Thiamine pyrophosphate (TPP), Flavin adenine dinucleotide (FAD).
-
Test compounds and a known ALS inhibitor (positive control).
-
3 M Sulfuric Acid (H₂SO₄).
-
Creatine and α-naphthol solutions.
-
Microplate reader for colorimetric measurements.
2. Procedure:
-
Enzyme Extraction:
-
Enzyme Assay:
-
In a 96-well plate, add the enzyme extract, assay buffer, cofactors, and various concentrations of the test compounds.
-
Incubate the reaction mixture at 37°C for 60 minutes.[16]
-
Stop the reaction by adding 3 M H₂SO₄ and incubate at 60°C for 15 minutes to convert acetolactate to acetoin.[16]
-
Add creatine and α-naphthol solutions and incubate at room temperature to allow color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 530 nm).
-
Calculate the percentage of ALS inhibition relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[7]
-
Protocol 3: ACCase Activity Assay (Malachite Green Colorimetric Method)
This non-radioactive assay measures ACCase activity by quantifying the inorganic phosphate released from ATP hydrolysis.[10][17][18]
1. Materials:
-
Fresh leaf tissue from a grass species.
-
Ice-cold enzyme extraction buffer (e.g., 100 mM Tricine pH 8.0, 5 mM DTT, 10 mM MgCl₂).[17]
-
Enzyme assay buffer (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 120 mM NaHCO₃, 25 mM ATP).[10][17]
-
Acetyl-CoA.
-
Test compounds.
-
Malachite green reagent.
-
Microplate reader.
2. Procedure:
-
Enzyme Extraction:
-
Enzyme Assay:
-
In a 96-well plate, combine the enzyme extract, assay buffer, and various concentrations of the test compounds.
-
Incubate at a controlled temperature (e.g., 32°C).
-
Stop the reaction and add the malachite green reagent to detect the released phosphate.
-
-
Data Analysis:
-
Measure the absorbance at approximately 620-650 nm.
-
Calculate the percentage of ACCase inhibition.
-
Determine the IC50 value from the dose-response curve.
-
Protocol 4: In Vitro PPO Enzyme Inhibition Assay
This assay measures the activity of the PPO enzyme in the presence of an inhibitor.[5]
1. Materials:
-
Plant tissue (e.g., spinach leaves).
-
Extraction buffer.
-
Assay buffer.
-
Protoporphyrinogen IX (substrate).
-
Test compounds.
-
A fluorometric microplate reader.
2. Procedure:
-
Enzyme Extraction:
-
Homogenize plant tissue in extraction buffer and centrifuge to obtain a crude enzyme extract in the supernatant.[5]
-
-
Enzyme Assay:
-
In a 96-well plate, add the assay buffer, enzyme extract, and various concentrations of the PPO inhibitor.
-
Pre-incubate the plate.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the increase in fluorescence as protoporphyrinogen IX is oxidized to the fluorescent protoporphyrin IX.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control.
-
Calculate the IC50 value from the dose-response curve.[5]
-
High-Throughput Screening (HTS) Considerations
For large-scale screening campaigns, assay quality and robustness are paramount. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[20][21][22]
Z'-Factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
σ_p = standard deviation of the positive control
-
σ_n = standard deviation of the negative control
-
μ_p = mean of the positive control
-
μ_n = mean of the negative control
Interpretation of Z'-Factor:
Conclusion
The cell-based assays detailed in these application notes provide a robust and efficient framework for the screening and characterization of novel herbicidal compounds. By targeting key enzymatic and physiological processes in plants, these assays can accelerate the discovery pipeline and provide valuable insights into the mechanism of action of new active ingredients. The provided protocols offer a starting point for assay development and can be further optimized to meet specific research needs.
References
- 1. Plant Cell and Tissue Culture Techniques for Weed Science Research | Weed Science | Cambridge Core [cambridge.org]
- 2. wssa.net [wssa.net]
- 3. researchgate.net [researchgate.net]
- 4. forisinvasivespeciessea.wordpress.com [forisinvasivespeciessea.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. A high-throughput, modified ALS activity assay for Cyperus difformis and Schoenoplectus mucronatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cambridge.org [cambridge.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of chloroplast translation as a new target for herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.nsta.org [static.nsta.org]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. bioone.org [bioone.org]
- 18. Validation of assay for measuring acetyl-coenzyme a carboxylase activity in grasses using malachite green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 20. assay.dev [assay.dev]
- 21. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 22. Z-factor - Wikipedia [en.wikipedia.org]
- 23. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,5-Dimethylphenoxy)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,5-Dimethylphenoxy)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3,5-dimethylphenol with a 2-halopropanoate ester (e.g., ethyl 2-bromopropionate) in the presence of a base, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.
Q2: What are the recommended starting materials and reagents for this synthesis?
A2: The key starting materials are 3,5-dimethylphenol and an ethyl 2-halopropanoate, such as ethyl 2-bromopropionate or ethyl 2-chloropropionate. A base is required to deprotonate the phenol; common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH). Acetone or acetonitrile are frequently used as solvents.
Q3: What are the primary side reactions that can decrease the yield of the desired product?
A3: The main competing side reaction is the base-catalyzed elimination of the alkylating agent (ethyl 2-halopropanoate) to form ethyl acrylate. Another potential side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, one can observe the consumption of reactants and the formation of the product. For more quantitative analysis, gas chromatography (GC) can be employed.
Q5: What is a general purification strategy for the final product?
A5: A common purification method involves an acid-base extraction. The crude product is dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium hydroxide solution) to form the sodium salt of the carboxylic acid, which is soluble in the aqueous layer. This layer is then separated, washed with an organic solvent to remove neutral impurities, and then acidified (e.g., with HCl) to precipitate the purified carboxylic acid. Recrystallization from a suitable solvent can be used for further purification.[1]
Q6: How can the enantiomers of this compound be separated?
A6: Chiral high-performance liquid chromatography (HPLC) is a common and effective method for the enantiomeric separation of aryloxyphenoxypropanoic acids.[2][3] This technique utilizes a chiral stationary phase to resolve the racemic mixture into its individual R- and S-isomers.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 3,5-dimethylphenol.2. The alkylating agent (ethyl 2-halopropanoate) is not reactive enough.3. The reaction temperature is too low. | 1. Use a stronger base (e.g., NaOH, KOH) or ensure at least one molar equivalent of base is used.2. Use ethyl 2-bromopropionate, which is more reactive than ethyl 2-chloropropionate.3. Increase the reaction temperature and monitor the reaction by TLC. |
| Formation of Significant By-products | 1. The reaction temperature is too high, favoring the elimination side reaction.2. The base is too strong or sterically hindered, promoting elimination. | 1. Lower the reaction temperature and increase the reaction time.2. Use a weaker base like potassium carbonate. |
| Product "oils out" during recrystallization | 1. The chosen solvent is not suitable.2. The solution is cooling too rapidly. | 1. Select a different solvent or a solvent mixture.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod may induce crystallization.[1] |
| Impure product after purification | 1. Incomplete removal of starting materials or by-products.2. The recrystallization solvent is not optimal for removing specific impurities. | 1. Repeat the acid-base extraction, ensuring complete separation of layers.2. Try a different recrystallization solvent or consider column chromatography for further purification.[1] |
Experimental Protocols
General Protocol for the Synthesis of this compound via Williamson Ether Synthesis
Step 1: Synthesis of Ethyl 2-(3,5-Dimethylphenoxy)propanoate
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To a solution of 3,5-dimethylphenol (1.0 equivalent) in acetone, add finely ground potassium carbonate (1.5 equivalents).
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Stir the suspension vigorously at room temperature for 30 minutes.
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Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the mixture.
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Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
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After completion, cool the mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3,5-dimethylphenoxy)propanoate.
Step 2: Hydrolysis to this compound
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Dissolve the crude ester from Step 1 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
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Heat the mixture to reflux for 2-4 hours.
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
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Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude carboxylic acid.
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Collect the solid product by vacuum filtration and wash with cold water.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data (Illustrative)
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Typical Yield | Purity (after recrystallization) |
| 3,5-Dimethylphenol | Ethyl 2-bromopropionate | K₂CO₃ | Acetone | 18 hours | 85-95% | >98% |
| 3,5-Dimethylphenol | Ethyl 2-chloropropionate | NaOH | Ethanol | 24 hours | 70-85% | >97% |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification.
Caption: A logical guide for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the absolute configuration of chiral alpha-aryloxypropanoic acids using vibrational circular dichroism studies: 2-(2-chlorophenoxy) propanoic acid and 2-(3-chlorophenoxy) propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-(3,5-Dimethylphenoxy)propanoic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction yield of 2-(3,5-Dimethylphenoxy)propanoic acid.
Troubleshooting and FAQs
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield in the synthesis of this compound, typically performed via Williamson ether synthesis, can stem from several factors.[1][2] The primary culprits are often incomplete deprotonation of the starting phenol, competing side reactions, or suboptimal reaction conditions.[3] Ensure your base is strong enough and used in a sufficient molar ratio to fully deprotonate the 3,5-dimethylphenol. Also, verify the purity of your starting materials, as impurities can interfere with the reaction.
Q2: I am observing the formation of side products. What are the common side reactions?
The most common side reaction is the elimination of the alkylating agent (e.g., 2-bromopropanoic acid or its ester) to form an alkene, which is favored by high temperatures and sterically hindered bases. Another potential side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen atom.
Q3: How can I minimize the formation of the elimination side product?
To minimize the elimination side reaction, it is crucial to control the reaction temperature.[2] Operating at a moderate temperature range of 50-100°C is generally recommended.[1] Using a less sterically hindered base can also favor the desired SN2 substitution over elimination.
Q4: What is the optimal choice of base for this reaction?
Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to ensure complete deprotonation of the phenol.[3] The choice between them often depends on solubility in the chosen solvent system. The use of a phase transfer catalyst, such as tetrabutylammonium bromide, can also be beneficial, especially in biphasic systems, to enhance the reaction rate.[1]
Q5: Which alkylating agent should I use: a 2-halopropanoic acid or its ester?
Using an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropionate) followed by a subsequent hydrolysis step is a common and effective strategy. This approach can sometimes lead to cleaner reactions and higher yields compared to using the free acid directly. The esterification of the carboxylic acid group prevents it from interfering with the reaction.
Q6: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (3,5-dimethylphenol and the alkylating agent), you can observe the consumption of reactants and the appearance of the product spot.
Q7: My final product is difficult to purify. What are some effective purification strategies?
Purification typically involves an acidic workup to protonate the carboxylate, followed by extraction of the product into an organic solvent.[4] If the product is a solid, recrystallization from a suitable solvent is an effective purification method.[4] For persistent impurities, column chromatography on silica gel may be necessary.
Data Presentation
Table 1: Recommended Reaction Parameters for Williamson Ether Synthesis
| Parameter | Recommended Range/Value | Notes |
| Temperature | 50 - 100°C | Higher temperatures may promote elimination side reactions.[1] |
| Reaction Time | 1 - 8 hours | Monitor by TLC for completion.[1] |
| Base | NaOH, KOH | Should be at least 1:1 molar ratio with the phenol. |
| Solvent | Acetonitrile, DMF, Toluene | Choice of solvent can influence reaction rate and solubility.[2] |
| Alkylating Agent | Ethyl 2-bromopropionate | Using the ester followed by hydrolysis is a common strategy. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation of phenol. | Use a stronger base or ensure a 1:1 molar ratio. |
| Competing elimination reaction. | Lower the reaction temperature.[1] | |
| Impure starting materials. | Purify starting materials before the reaction. | |
| Formation of Side Products | High reaction temperature. | Maintain temperature in the 50-100°C range.[1] |
| Sterically hindered base. | Use a less hindered base like NaOH or KOH. | |
| Difficult Purification | Presence of unreacted starting materials. | Ensure the reaction goes to completion by monitoring with TLC. |
| Emulsion during extraction. | Add brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
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3,5-Dimethylphenol
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Ethyl 2-bromopropionate
-
Sodium Hydroxide (NaOH)
-
Ethanol
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Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylphenol (1.0 eq) in ethanol. Add a solution of sodium hydroxide (1.1 eq) in water and stir until the phenol is completely dissolved, forming the sodium phenoxide.
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Alkylation: To the solution of the sodium phenoxide, add ethyl 2-bromopropionate (1.2 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to a gentle reflux (around 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
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Hydrolysis: After the alkylation is complete, add an excess of aqueous sodium hydroxide solution to the reaction mixture and continue to reflux for another 2-3 hours to hydrolyze the ester.
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Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted ethyl 2-bromopropionate.
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Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of the crude this compound should form.
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Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[4]
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification.
Caption: A troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Purification of Crude 2-(3,5-Dimethylphenoxy)propanoic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 2-(3,5-Dimethylphenoxy)propanoic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a carboxylic acid, are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities from a typical synthesis, such as the Williamson ether synthesis, may include:
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Unreacted 3,5-dimethylphenol: The starting phenol may not have fully reacted.
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Unreacted 2-bromopropanoic acid (or its ester): The alkylating agent may be present in excess or may not have fully reacted.
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Byproducts of side reactions: Such as products from the elimination of the alkylating agent.[1]
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C-alkylated products: Where the alkylation occurs on the aromatic ring of the phenol instead of the oxygen atom.[1]
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Solvents: Residual solvents from the reaction or initial work-up.
Q3: How can I assess the purity of my this compound?
A3: Purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), which can separate the target compound from its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any residual solvents or contaminants. Melting point analysis is also a useful indicator of purity, as impurities tend to broaden and lower the melting range.
Q4: My purified product has a low yield. What are the common causes?
A4: Low recovery can result from several factors during purification:
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Recrystallization: Using too much solvent, the compound having significant solubility in the cold solvent, or premature crystallization during hot filtration.
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Acid-Base Extraction: Incomplete extraction or precipitation, or loss of product during transfers between vessels.
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Column Chromatography: Irreversible adsorption of the product onto the stationary phase or using an inappropriate solvent system that leads to poor separation and broad elution bands.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound is melting before it dissolves (solvent boiling point is too high). The cooling process is too rapid. The solution is too concentrated. | Select a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Add a small amount of additional solvent. |
| Low recovery of purified product | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent to fully dissolve the crude product. Cool the solution thoroughly in an ice bath. Ensure the filtration apparatus is pre-heated. |
| Product is still impure after recrystallization | The chosen solvent is not effective at separating the impurity. The impurity co-crystallizes with the product. | Select a different recrystallization solvent or a solvent system (a mixture of a "good" and a "poor" solvent). Consider a preliminary purification step like acid-base extraction.[2] |
Acid-Base Extraction Issues
| Problem | Possible Cause | Solution |
| Emulsion formation between layers | Vigorous shaking. High concentration of dissolved species. | Allow the mixture to stand for a longer period. Gently swirl instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution). |
| Incomplete precipitation upon acidification | The aqueous solution is not sufficiently acidic. The product is somewhat soluble in the aqueous medium. | Add more acid and check the pH with litmus paper or a pH meter to ensure it is acidic (pH < 4). Cool the solution in an ice bath to minimize solubility. Extract the product with an organic solvent. |
| Low purity of the precipitated product | Neutral impurities were not fully removed from the initial organic solution. | Wash the initial organic solution with a base multiple times to ensure complete extraction of the acidic product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities | The solvent system (eluent) is not optimal. The column is overloaded with the crude sample. The column was not packed properly. | Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system that provides good separation. Reduce the amount of sample loaded onto the column. Ensure the column is packed uniformly without cracks or channels. |
| Product elutes too quickly or too slowly | The eluent is too polar or not polar enough. | Adjust the polarity of the eluent. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it. |
| Streaking or tailing of the product band | The sample is not sufficiently soluble in the eluent. Strong adsorption to the stationary phase. | Dissolve the sample in a minimal amount of a slightly more polar solvent before loading. Add a small amount of a modifier (e.g., a few drops of acetic acid for an acidic compound) to the eluent.[2] |
Data Presentation
| Purification Technique | Purity Achieved | Typical Yield | Solvents/Reagents |
| Recrystallization | >99% | 70-90% | Toluene/Hexane, Ethanol/Water |
| Acid-Base Extraction | >98% | 85-95% | Diethyl ether, 1 M NaOH, 1 M HCl |
| Column Chromatography | >99.5% | 60-80% | Silica Gel, Hexane/Ethyl Acetate gradient |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., toluene, ethyl acetate, ethanol, hexane, and water) to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. A solvent pair consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent with stirring.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in an organic solvent such as diethyl ether or ethyl acetate.
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Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous sodium hydroxide (NaOH) solution. The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
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Organic Layer Wash (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any neutral organic impurities.
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Acidification: Cool the aqueous layer in an ice bath and acidify it with 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3). The purified this compound will precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration.
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Washing: Wash the solid with cold deionized water to remove any inorganic salts.
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Drying: Dry the purified product under vacuum.
Protocol 3: Column Chromatography
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Stationary Phase and Eluent Selection: Silica gel is a common stationary phase for compounds of this polarity. Use TLC to determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired product.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully apply the sample solution to the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent to move the compounds down the column.
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Fraction Collection: Collect the eluent in fractions and monitor the composition of each fraction by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting low purity after an initial purification attempt.
References
Technical Support Center: Overcoming Low Yield in Phenoxypropanoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve yields in the synthesis of phenoxypropanoic acids. The primary focus is on the widely used Williamson ether synthesis, a robust method for forming the core ether linkage in these compounds.
Troubleshooting Guide: Addressing Low Yield and Other Common Issues
This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of phenoxypropanoic acids in a systematic, question-and-answer format.
Issue: Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product. What are the most likely causes?
A1: Low or no yield in a Williamson ether synthesis of phenoxypropanoic acid can typically be attributed to one or more of the following factors:
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Incomplete Deprotonation of the Phenol: The reaction requires the formation of a phenoxide ion to act as a nucleophile. If the base used is too weak or added in an insufficient amount, the phenol will not be fully deprotonated, leading to a poor yield.
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Poorly Reactive Alkyl Halide: The reactivity of the alkyl halide is critical. Alkyl iodides are the most reactive, followed by bromides and then chlorides. Using a less reactive halide, such as a chloride, may require more forcing conditions (higher temperature, longer reaction time) to achieve a good yield.
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Unfavorable Reaction Conditions: Inadequate temperature or reaction time can lead to an incomplete reaction. Williamson ether syntheses are often heated to ensure a reasonable reaction rate.[1]
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Side Reactions: The most common side reaction is the base-catalyzed elimination of the alkyl halide, especially with secondary and tertiary alkyl halides. C-alkylation, where the alkyl group adds to the aromatic ring instead of the phenolic oxygen, can also occur as aryloxides are ambident nucleophiles.[1]
Q2: How can I improve the deprotonation of my starting phenol?
A2: To ensure complete deprotonation, consider the following:
-
Choice of Base: Use a strong base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[1] For less acidic phenols, a stronger base like sodium hydride (NaH) may be necessary, though caution must be exercised due to its reactivity.
-
Stoichiometry: Use at least one molar equivalent of the base to the phenol. An excess of the base can be used to ensure complete deprotonation, but this may also promote side reactions.
Q3: My starting materials are consuming, but I am still getting a low yield of the desired product. What should I investigate?
A3: If your starting materials are being consumed but the yield of the desired phenoxypropanoic acid is low, it is highly likely that side reactions are occurring. Here’s how to troubleshoot:
-
Analyze Your Crude Product: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the presence of byproducts. The primary side reaction in the Williamson ether synthesis is the base-catalyzed elimination of the alkylating agent.[1]
-
Optimize Reaction Temperature: High temperatures can favor elimination over substitution. Try running the reaction at a lower temperature for a longer period. A typical temperature range is 70-100°C.[1]
-
Choice of Alkyl Halide: If you are using a secondary alkyl halide, which is common for propanoic acid derivatives, elimination is more likely. If possible, using a more reactive primary alkyl halide is preferable.[2]
Issue: Product Purity and Separation
Q4: My final product is difficult to purify. What are common impurities and how can I remove them?
A4: Common impurities include unreacted starting phenol and byproducts from side reactions.
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Removal of Unreacted Phenol: After the reaction, the desired carboxylic acid product can be separated from the unreacted phenol by extraction with a basic aqueous solution (e.g., sodium bicarbonate). The acidic product will dissolve in the basic solution, while the less acidic phenol will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure product.
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Separation from Byproducts: If side products like C-alkylated compounds are present, purification by column chromatography or recrystallization may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing phenoxypropanoic acids?
A1: The most prevalent and direct method is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide (such as a 2-halopropanoic acid ester) in the presence of a base. The resulting ester is then typically hydrolyzed to yield the final carboxylic acid product.[1]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are a phenol and a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropionate or 2-chloropropionic acid). A base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃), is required to deprotonate the phenol. Common solvents include acetone, ethanol, acetonitrile, or dimethylformamide (DMF).[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) can be used.[1]
Q4: What is a general procedure for purifying the final product?
A4: Purification typically involves several steps. After the reaction is complete, the mixture is often acidified with an acid like hydrochloric acid (HCl) to precipitate the crude product. The solid is then collected by vacuum filtration and washed with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of phenoxypropanoic acid synthesis.
Table 1: Effect of Base on Yield
| Phenol | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,4-Dichlorophenol | 2-Chloropropionic acid | KOH (2 eq) | DMSO | 80 | 8 | 93.2 |
| 2,4-Dichlorophenol | 2-Chloropropionic acid | KOH (2 eq) | DMSO | 20 | 10 | 93 |
| Hydroquinone | (S)-(-)-2-Chloropropionic acid | NaOH | Water | 70 | 3 | 40 |
Data compiled from publicly available sources.[3][4]
Table 2: Effect of Solvent on Yield
| Phenol | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Phenylphenol | Ethyl 2-bromopropionate | K₂CO₃ | Acetone | Reflux | 12-18 | Not specified |
| 2,4-Dichlorophenol | 2-Chloropropionic acid | KOH | DMSO | 80 | 8 | 93.2 |
Data compiled from publicly available sources.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Phenylphenoxy)propanoic acid via Williamson Ether Synthesis
This protocol describes the synthesis starting from 4-phenylphenol and ethyl 2-bromopropionate, followed by ester hydrolysis.
Step 1: Synthesis of Ethyl 2-(4-phenylphenoxy)propanoate
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylphenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-phenylphenoxy)propanoate.
Step 2: Hydrolysis to 2-(4-Phenylphenoxy)propanoic acid
-
In a round-bottom flask, dissolve the crude ethyl 2-(4-phenylphenoxy)propanoate from Step 1 in ethanol.
-
Add a 10% aqueous sodium hydroxide solution (2-3 equivalents of NaOH) to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with 6 M hydrochloric acid. A white precipitate of 2-(4-phenylphenoxy)propanoic acid will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.
-
Dry the purified product, then determine the yield and melting point.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the synthesis of phenoxypropanoic acid.
Caption: Experimental workflow for phenoxypropanoic acid synthesis.
Caption: Troubleshooting low yield in phenoxypropanoic acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]
- 4. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
Identification of byproducts in 2-(3,5-Dimethylphenoxy)propanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,5-Dimethylphenoxy)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and robust method for synthesizing this compound is the Williamson ether synthesis.[1][2] This pathway involves the nucleophilic substitution of a 2-halopropanoate ester (like ethyl 2-bromopropionate) by the phenoxide of 3,5-dimethylphenol. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.
Q2: What are the potential byproducts I might encounter during this synthesis?
A2: Several byproducts can form during the synthesis of this compound. These can include:
-
Unreacted 3,5-dimethylphenol: Incomplete reaction will leave the starting phenol in your product mixture.
-
Products of C-alkylation: The phenoxide ion is an ambident nucleophile, which can lead to alkylation on the aromatic ring instead of the desired oxygen alkylation.[3]
-
Elimination products: The alkylating agent, a derivative of propanoic acid, can undergo elimination to form an alkene, especially at higher temperatures.[1][3]
-
Diaryl ethers: While less common in this specific synthesis, under certain conditions, self-condensation of the phenol or reaction with an aryl halide could lead to diaryl ether impurities.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, consider the following:
-
Control Reaction Temperature: Maintaining a moderate temperature can reduce the likelihood of elimination reactions.
-
Choice of Base and Solvent: Using a suitable base (e.g., potassium carbonate) and a polar aprotic solvent can favor O-alkylation over C-alkylation.[3]
-
Stoichiometry: A slight excess of the alkylating agent can help drive the reaction to completion and reduce the amount of unreacted phenol.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time and monitor by TLC/HPLC. Ensure the base is of good quality and adequately dried. |
| Side reactions are predominant. | Lower the reaction temperature to minimize elimination. Use a polar aprotic solvent to favor O-alkylation. | |
| Presence of Unreacted 3,5-dimethylphenol | Insufficient amount of alkylating agent or base. | Use a slight excess (1.1-1.2 equivalents) of the 2-halopropanoate. Ensure the base is active and used in sufficient quantity (at least 1.5 equivalents). |
| Reaction time is too short. | Extend the reaction time and monitor for the disappearance of the starting phenol. | |
| Identification of an Unknown Impurity | Formation of a byproduct (e.g., C-alkylation product, elimination product). | Characterize the impurity using analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR. The mass spectrum will provide the molecular weight, and the NMR spectra will give structural information. |
| Product is an Oily or Gummy Substance | Presence of multiple impurities. | Purify the crude product using column chromatography or recrystallization. |
| Incomplete hydrolysis of the ester intermediate. | Ensure the hydrolysis step is complete by using a sufficient excess of base and adequate heating time. Acidify the reaction mixture properly to precipitate the carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(3,5-Dimethylphenoxy)propanoate
-
Reagents and Materials:
-
3,5-Dimethylphenol
-
Ethyl 2-bromopropionate
-
Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 3,5-dimethylphenol (1.0 equivalent) and anhydrous acetone.
-
Add finely ground potassium carbonate (1.5 equivalents) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filtered solid with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(3,5-dimethylphenoxy)propanoate.
-
Protocol 2: Hydrolysis to this compound
-
Reagents and Materials:
-
Crude ethyl 2-(3,5-dimethylphenoxy)propanoate
-
Ethanol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH solution.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 2.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization.
-
Protocol 3: Identification of Byproducts by GC-MS
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If the target compound and byproducts are not volatile enough, derivatization (e.g., methylation of the carboxylic acid) may be necessary.
-
-
GC-MS Analysis:
-
Inject the prepared sample into a GC-MS system.
-
Use a suitable temperature program to separate the components of the mixture.
-
The mass spectrometer will provide a mass spectrum for each separated component.
-
Compare the obtained mass spectra with a library of known compounds to identify potential byproducts. The molecular ion peak will be indicative of the molecular weight of the compound.
-
Byproduct Identification Troubleshooting
Caption: Workflow for the identification of byproducts in the synthesis of this compound.
References
Improving the enantiomeric excess in chiral synthesis of propanoic acids
Welcome to the Technical Support Center for the chiral synthesis of propanoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the enantiomeric excess (ee) in your experiments.
General FAQs
Q1: What are the common methods for synthesizing chiral propanoic acids?
A1: The three primary methods for the enantioselective synthesis of propanoic acids are:
-
Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral α,β-unsaturated carboxylic acid using a chiral catalyst to directly yield the desired enantiomer.[1]
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the propanoic acid precursor. This auxiliary directs the stereochemistry of a subsequent reaction, typically an alkylation, before being cleaved to give the enantiomerically enriched product.[2][3]
-
Enzymatic Kinetic Resolution (EKR): This technique uses an enzyme, often a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture. This allows for the separation of the unreacted enantiomer from the newly formed product.[1][4]
Q2: How is the enantiomeric excess (% ee) of my product determined?
A2: Enantiomeric excess is most commonly and accurately determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5][6] These techniques use a chiral stationary phase to separate the two enantiomers, and the relative peak areas are used to calculate the % ee. It is crucial to validate the analytical method to ensure accuracy.[7]
Q3: My reaction is complete, but the enantiomeric excess is low. Where should I start troubleshooting?
A3: When troubleshooting low enantiomeric excess, it's essential to systematically evaluate your experimental setup. Begin by verifying the enantiomeric purity of your starting materials and chiral catalyst or auxiliary.[8] Ensure all reagents are pure and solvents are anhydrous. Meticulously check the reaction temperature, as small fluctuations can significantly impact selectivity.[2] Finally, confirm the accuracy of your analytical method for determining % ee.[7]
Asymmetric Hydrogenation of α,β-Unsaturated Propanoic Acid Precursors
This section focuses on troubleshooting the synthesis of chiral propanoic acids via asymmetric hydrogenation.
Asymmetric Hydrogenation: Troubleshooting Guide
Q4: I am observing low enantiomeric excess in my asymmetric hydrogenation. What are the likely causes?
A4: Low enantiomeric excess in asymmetric hydrogenation can stem from several factors. The most critical parameters to investigate are the catalyst system, reaction conditions, and substrate purity.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst System | Ligand Choice: The chiral ligand is crucial for enantioselectivity. Screen a variety of ligands to find the optimal one for your specific substrate.[9] Catalyst Loading: Vary the catalyst loading. While a higher loading might increase conversion, it can sometimes negatively impact ee. Conversely, too low a loading may result in incomplete conversion.[10] Catalyst Preparation: If preparing the catalyst in-situ, ensure the procedure is followed precisely, as the order of addition of reagents can be critical.[7] |
| Incorrect Reaction Conditions | Hydrogen Pressure: Enantioselectivity can be highly dependent on hydrogen pressure. Optimize the pressure for your specific catalyst-substrate combination.[11] Solvent: The choice of solvent can significantly influence the enantioselectivity. Screen a range of solvents with varying polarities. Protic solvents like methanol or ethanol are often effective for Ru-BINAP catalysts.[11][12] Temperature: Lowering the reaction temperature often improves enantioselectivity. Screen a range of temperatures to find the optimal balance between reaction rate and ee.[2] Additives: The presence of additives, such as bases like triethylamine, can sometimes accelerate the reaction and improve enantioselectivity.[9] |
| Substrate Impurities | Purity: Impurities in the α,β-unsaturated acid can poison the catalyst or lead to side reactions, reducing the ee. Purify the substrate by recrystallization or chromatography before use.[7] |
Asymmetric Hydrogenation: Data & Protocols
Table 1: Effect of Solvent and Pressure on Enantiomeric Excess in the Asymmetric Hydrogenation of Tiglic Acid with Ru-BINAP Catalysts
| Catalyst | Solvent | H₂ Pressure (atm) | Enantiomeric Excess (% ee) |
| Ru(OAc)₂( (R)-BINAP) | Methanol | 5 | 85% |
| Ru(OAc)₂( (R)-BINAP) | Methanol | 40 | 92% |
| Ru(OAc)₂( (R)-T-BINAP) | Methanol | 40 | 95% |
| Ru(OAc)₂( (R)-T-BINAP) | Ethanol | 40 | 95% |
| Ru(OAc)₂( (R)-T-BINAP) | 1-Propanol | 40 | 94% |
| Ru(OAc)₂( (R)-T-BINAP) | 2-Propanol | 40 | 93% |
Data is illustrative and compiled from multiple sources.[11]
Experimental Protocol: Asymmetric Hydrogenation of Tiglic Acid using a Ru-BINAP Catalyst
-
Catalyst Preparation (in-situ): In a glovebox, to a Schlenk flask, add [RuCl₂(benzene)]₂ and (R)-BINAP (1:1.1 Ru:ligand ratio). Add degassed solvent (e.g., methanol) and stir under an inert atmosphere.
-
Reaction Setup: In a separate autoclave, dissolve tiglic acid in degassed methanol.
-
Hydrogenation: Transfer the catalyst solution to the autoclave. Seal the autoclave, purge with hydrogen gas five times, and then pressurize to the desired pressure (e.g., 40 atm). Stir the reaction at the desired temperature (e.g., 60 °C) for the required time (monitor by HPLC).[11]
-
Work-up: After the reaction is complete, carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified 2-methylbutanoic acid by chiral HPLC or GC.
Asymmetric Hydrogenation: Workflow Diagram
Caption: Workflow for Asymmetric Hydrogenation of Propanoic Acid Precursors.
Chiral Auxiliary-Mediated Synthesis
This section provides troubleshooting for the synthesis of chiral propanoic acids using chiral auxiliaries, with a focus on Evans oxazolidinones.
Chiral Auxiliary: Troubleshooting Guide
Q5: I am getting a low diastereomeric ratio in my Evans auxiliary alkylation. How can I improve this?
A5: Low diastereoselectivity in Evans auxiliary-mediated alkylations is a common issue. The stereochemical outcome is highly dependent on the enolate geometry and reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Enolate Geometry | Base: The choice of base is critical for forming the desired Z-enolate. Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are commonly used. Ensure the base is freshly prepared or titrated.[13] Solvent: The solvent can influence enolate geometry. Tetrahydrofuran (THF) is a common choice. The presence of coordinating additives can also affect selectivity.[14] |
| Suboptimal Reaction Conditions | Temperature: The enolization and alkylation steps must be performed at low temperatures (typically -78 °C) to ensure kinetic control and prevent enolate equilibration.[2] Electrophile Addition: Add the alkylating agent slowly to the enolate solution at low temperature to avoid localized warming. |
| Poor Quality Reagents | Auxiliary Purity: Ensure the enantiomeric purity of the Evans auxiliary. Any contamination with the other enantiomer will directly reduce the diastereomeric excess of the product.[8] Reagent Purity: Use high-purity alkylating agents and anhydrous solvents. |
Q6: I am experiencing racemization during the cleavage of my Evans auxiliary. What can I do?
A6: Racemization during auxiliary cleavage can be a significant problem. The choice of cleavage method and careful control of conditions are crucial.
| Cleavage Method | Potential for Racemization & Troubleshooting |
| LiOH/H₂O₂ | This is a common method for obtaining the carboxylic acid. However, if the reaction is not performed at low temperature (0 °C), or if the work-up is too harsh, racemization can occur. Ensure the reaction is quenched promptly with a reducing agent like sodium sulfite.[15][16] |
| Acid Hydrolysis | Strong acidic conditions and elevated temperatures can cause epimerization at the newly formed stereocenter. Use milder acidic conditions if possible, or consider an alternative cleavage method.[13] |
Chiral Auxiliary: Data & Protocols
Table 2: Diastereoselectivity in the Alkylation of Evans Auxiliaries with Various Electrophiles
| Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Allyl iodide | 98:2 |
| (4S)-4-isopropyl-2-oxazolidinone | Ethyl iodide | 95:5 |
| (4S)-4-benzyl-2-oxazolidinone | Methyl iodide | 97:3 |
Data is illustrative and compiled from multiple sources.[16][17]
Experimental Protocol: Diastereoselective Alkylation using an Evans Auxiliary
-
Acylation: Acylate the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with propionyl chloride or anhydride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP).
-
Enolate Formation: Dissolve the N-propionyloxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere. Slowly add a solution of LDA or NaHMDS dropwise and stir for 30-60 minutes.
-
Alkylation: To the enolate solution at -78 °C, add the alkylating agent (e.g., benzyl bromide) and stir until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Purification: Purify the diastereomeric product by column chromatography.
-
Auxiliary Cleavage: Cleave the auxiliary using appropriate conditions (e.g., LiOH/H₂O₂ in THF/water at 0 °C) to yield the chiral propanoic acid.[16]
-
Analysis: Determine the enantiomeric excess of the final product by chiral HPLC.
Chiral Auxiliary Synthesis: Logical Diagram
Caption: Troubleshooting Logic for Low Diastereoselectivity.
Enzymatic Kinetic Resolution (EKR)
This section provides guidance on improving the enantiomeric excess in the enzymatic kinetic resolution of racemic propanoic acids and their esters.
Enzymatic Kinetic Resolution: Troubleshooting Guide
Q7: My enzymatic resolution is giving low enantiomeric excess for both the product and the unreacted starting material. What should I do?
A7: Low enantioselectivity in EKR can be due to a number of factors related to the enzyme, substrate, and reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Enzyme | Enzyme Screening: Not all lipases are suitable for every substrate. Screen a variety of commercially available lipases to find one with high enantioselectivity (E-value) for your specific propanoic acid derivative.[18] |
| Suboptimal Reaction Conditions | Temperature: Enzyme activity and enantioselectivity are temperature-dependent. Perform the reaction at the optimal temperature for the chosen lipase.[18][19] pH (for aqueous systems): If using an aqueous or biphasic system, maintain the optimal pH for the enzyme's activity and stability.[19] Solvent: The choice of organic solvent can significantly impact enzyme performance. Non-polar solvents like hexane or toluene often work well. Polar solvents can sometimes strip essential water from the enzyme, reducing its activity.[1][18] Water Activity: For reactions in organic media, a small amount of water is essential for enzyme activity. Optimize the water content or water activity (a_w).[18] |
| Reaction Time | Monitor Conversion: The enantiomeric excess of the unreacted starting material is highest at around 50% conversion. If the reaction proceeds for too long, the less-reactive enantiomer will start to react, lowering the ee of both the remaining starting material and the product. Perform a time-course experiment to determine the optimal reaction time.[18] |
| Racemization | Check for Racemization: Ensure that the starting material or product is not racemizing under the reaction conditions. Run a control experiment without the enzyme to verify this.[18] |
Enzymatic Kinetic Resolution: Data & Protocols
Table 3: Influence of Temperature and Solvent on the Enantioselectivity (E-value) of Lipase-Catalyzed Resolution of a Racemic Propanoic Acid Ester
| Lipase | Solvent | Temperature (°C) | Enantioselectivity (E-value) |
| Candida antarctica Lipase B (CALB) | Hexane | 30 | >200 |
| Candida antarctica Lipase B (CALB) | Hexane | 50 | 150 |
| Candida antarctica Lipase B (CALB) | Acetonitrile | 30 | 50 |
| Pseudomonas cepacia Lipase (PSL) | Toluene | 40 | 180 |
| Pseudomonas cepacia Lipase (PSL) | THF | 40 | 30 |
Data is illustrative and compiled from multiple sources.[1][14][18]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Propanoic Acid Ester
-
Reaction Setup: To a flask, add the racemic propanoic acid ester, an alcohol (for transesterification) or water (for hydrolysis), and an appropriate organic solvent (e.g., hexane).
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture.
-
Reaction: Stir the mixture at the optimal temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the substrate and product by chiral HPLC or GC.
-
Termination: Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.
-
Separation and Purification: Separate the unreacted ester from the product acid (in the case of hydrolysis) by extraction. Purify the desired enantiomer by column chromatography or crystallization.
Enzymatic Kinetic Resolution: Experimental Workflow
Caption: Workflow for Enzymatic Kinetic Resolution of Propanoic Acids.
References
- 1. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]
- 10. Ruthenium Bis-Sulfonate Complexes: Synthesis and Application in Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.williams.edu [chemistry.williams.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 2-(3,5-Dimethylphenoxy)propanoic acid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of 2-(3,5-Dimethylphenoxy)propanoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound?
Peak tailing for acidic compounds like this compound is often due to secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of the acidic carboxyl group of the analyte with active silanol groups on the silica-based column packing.[1] These interactions can be minimized by carefully controlling the mobile phase pH.
Q2: Which type of HPLC column is best suited for separating the enantiomers of this compound?
Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the enantioseparation of arylpropionic acids.[3][4][5] Columns with cellulose or amylose derivatives, such as those with tris(4-methylbenzoate) or tris(3,5-dimethylphenylcarbamate) selectors, are common choices.[5][6] The selection between different polysaccharide-based columns can be empirical, and screening several columns may be necessary to achieve the best resolution.[7][8]
Q3: How does the mobile phase pH affect the retention and peak shape of this compound?
Q4: Can I use a reversed-phase C18 column for this chiral separation?
While a standard C18 column is not chiral and will not separate enantiomers on its own, it can be used in conjunction with a chiral mobile phase additive. However, the more common and often more effective approach for the direct separation of profen enantiomers is the use of a chiral stationary phase.[3][4]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
Q: I am not seeing any separation between the two enantiomer peaks. What should I try first?
A:
-
Confirm you are using a chiral stationary phase (CSP). A standard achiral column (like a C18) will not resolve enantiomers without a chiral additive in the mobile phase.
-
Optimize the mobile phase composition. The choice and ratio of the organic modifier (e.g., 2-propanol, ethanol) in the mobile phase significantly impact selectivity.[3][4] A systematic variation of the organic modifier percentage is a good starting point.
-
Incorporate an acidic additive. For profens, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid (0.1% v/v) to the mobile phase is often necessary to improve peak shape and can also enhance chiral recognition.[7]
-
Consider a different CSP. If optimization of the mobile phase does not yield a separation, the chosen chiral selector may not be suitable for this specific analyte. Screening columns with different polysaccharide derivatives (e.g., cellulose vs. amylose-based) is recommended.[7]
Issue 2: Peak Tailing
Q: My analyte peaks are showing significant tailing. How can I improve the peak shape?
A: Peak tailing for this acidic compound is a common issue.[1][9] Here are the steps to address it:
-
Lower the mobile phase pH. The most effective way to reduce tailing for acidic compounds is to add an acidic modifier like 0.1% TFA or formic acid to the mobile phase. This suppresses the ionization of both the analyte's carboxylic acid group and the column's residual silanol groups, minimizing unwanted secondary interactions.[1]
-
Use a modern, high-purity silica column. Newer columns are often better end-capped, which deactivates many of the active silanol groups that cause tailing.
-
Check for column contamination. If the tailing develops over time, the column inlet frit may be partially blocked or the column may be contaminated.[9] Try flushing the column or replacing the guard column if one is in use.[9]
Issue 3: Irreproducible Retention Times
Q: The retention times for my enantiomers are shifting between injections. What could be the cause?
A: Fluctuating retention times can point to several issues:
-
Inadequate mobile phase equilibration. Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This can take 20-30 column volumes.
-
Mobile phase instability. If you are using a buffered mobile phase, ensure it is freshly prepared and that the buffer components are fully dissolved. The pH of the mobile phase can change over time if not properly prepared.
-
Temperature fluctuations. Column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[3]
-
Pump performance. Inconsistent flow from the HPLC pump can lead to shifting retention times. Check for leaks and ensure the pump is properly primed and functioning.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters for the separation of profen enantiomers on polysaccharide-based chiral stationary phases, which can be used as a starting point for method development for this compound.
| Parameter | Typical Value/Range | Reference |
| Column | Chiralcel OJ-H, Chiralpak IA, Chiralpak AD | [6][7] |
| Mobile Phase | n-Hexane / 2-Propanol with 0.1% TFA | [6] |
| Acetonitrile / Water with 0.05% TFA | [10] | |
| Organic Modifier Ratio | 80:20 to 98:2 (Normal Phase) | [6] |
| 15:85 to 60:40 (Reversed Phase) | [10][11] | |
| Flow Rate | 0.5 - 1.0 mL/min | [10][11] |
| Temperature | 25 - 40 °C | [3] |
| Detection | UV at 230 or 254 nm | |
| Resolution (Rs) | > 1.5 for baseline separation | [11] |
Experimental Protocols
Protocol 1: Chiral Normal-Phase HPLC
This protocol provides a general starting point for the enantioseparation of this compound using a polysaccharide-based CSP under normal-phase conditions.
-
Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm) or similar cellulose-based CSP.
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly.
-
-
HPLC System Setup and Analysis:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength of 230 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare working standards by diluting the stock solution as required.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample solution.
-
Monitor the separation and record the chromatogram for at least twice the retention time of the second eluting peak.
-
Visualizations
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
Caption: Troubleshooting workflow for addressing peak tailing issues.
References
- 1. hplc.eu [hplc.eu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chiraltech.com [chiraltech.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
Technical Support Center: Method Development for Resolving Impurities in 2-(3,5-Dimethylphenoxy)propanoic Acid
Welcome to the technical support center for the analytical method development of 2-(3,5-Dimethylphenoxy)propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the analysis of this compound and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I might encounter when analyzing this compound?
A1: Based on its common synthesis route (Williamson ether synthesis), you can anticipate the following process-related impurities:
-
Starting Materials: Unreacted 3,5-dimethylphenol and 2-chloropropionic acid (or its ester).
-
Byproducts: Potential side products from the synthesis.
-
Enantiomeric Impurity: The opposite enantiomer of the desired stereoisomer is a critical impurity to monitor.
Additionally, degradation of the molecule can lead to other impurities:
-
Hydrolytic Degradation: Cleavage of the ether linkage, resulting in the formation of 3,5-dimethylphenol. This can be exacerbated by acidic or basic conditions.[1][2]
-
Oxidative Degradation: Oxidation of the molecule may occur, particularly if exposed to oxidizing agents.[1]
-
Photodegradation: Exposure to light can also lead to the formation of degradation products.[1]
Q2: I am seeing significant peak tailing for my main analyte peak. What could be the cause and how can I fix it?
A2: Peak tailing for an acidic compound like this compound is often due to interactions with the silica support of the HPLC column. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | Add a small amount of a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to protonate the silanol groups and reduce interaction. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 units below the pKa of the analyte to keep it in its protonated, less polar form. |
| Column Contamination | Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, mobile phase). Consider using a guard column to protect the analytical column. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
Q3: How do I resolve the enantiomers of this compound?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating the enantiomers. This typically involves using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often successful for this class of compounds. The mobile phase is typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol, often with a small amount of an acidic modifier like TFA.
Q4: My retention times are drifting from one injection to the next. What should I do?
A4: Retention time drift can be caused by several factors. A systematic approach to troubleshooting is recommended:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixing performance is optimal. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Poor Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis sequence. Flush with at least 10-20 column volumes. |
| Pump Issues (Flow Rate Fluctuation) | Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles. |
Troubleshooting Guides
Problem: Poor Resolution Between the Main Peak and an Impurity
This guide will walk you through a logical workflow to improve the separation between your analyte and a co-eluting impurity.
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor chromatographic resolution.
Problem: Appearance of Unexpected Peaks in the Chromatogram
This guide helps to identify the source of unexpected peaks that may appear during analysis, especially in stability studies.
Workflow for Investigating Unexpected Peaks
Caption: A workflow for identifying the source of extraneous peaks.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Impurity Profiling
This method is a starting point for the separation of this compound from its potential process-related and degradation impurities.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-32 min: 70-30% B, 32-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50) |
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate the enantiomers of this compound.
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Protocol 3: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve sample in Acetonitrile:1M HCl (1:1) and heat at 80°C for 4 hours. |
| Base Hydrolysis | Dissolve sample in Acetonitrile:1M NaOH (1:1) and keep at room temperature for 2 hours. |
| Oxidative Degradation | Dissolve sample in Acetonitrile:30% H₂O₂ (1:1) and keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid sample at 105°C for 24 hours. |
| Photolytic Degradation | Expose the sample solution to UV light (254 nm) for 24 hours. |
Overall Method Development Workflow
Caption: A high-level overview of the analytical method development process.
References
Technical Support Center: Forced Degradation Studies of 2-(3,5-Dimethylphenoxy)propanoic Acid
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary?
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies.[1] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Establishing the intrinsic stability of the molecule.[2]
-
Developing and validating stability-indicating analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradants.
Q2: What are the typical stress conditions applied in forced degradation studies?
A comprehensive forced degradation study typically includes the following stress conditions:
-
Hydrolysis: Acidic, basic, and neutral conditions.
-
Oxidation: Commonly using hydrogen peroxide.
-
Photolysis: Exposure to UV and visible light.
-
Thermal: High temperature exposure.
Q3: How much degradation should I aim for in my stress studies?
The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted range for the degradation of the parent drug is 5-20%.[2][3] This level of degradation is usually sufficient to produce and identify the primary degradation products.
Q4: What analytical techniques are most suitable for analyzing degradation products?
High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common technique for separating and quantifying the drug substance and its degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of the degradants.[3]
Troubleshooting Guide
Problem: No degradation is observed under initial stress conditions.
-
Possible Cause: The compound is highly stable, or the stress condition is not harsh enough.
-
Recommended Action:
Problem: The drug substance degrades completely.
-
Possible Cause: The stress condition is too aggressive.
-
Recommended Action:
-
Reduce the duration of the stress exposure.
-
Decrease the temperature.
-
For acid/base hydrolysis, use a lower concentration of the acid or base.
-
For oxidation, use a lower concentration of hydrogen peroxide.
-
Problem: I am observing many small, new peaks in my chromatogram.
-
Possible Cause: Over-stressing the sample may lead to the formation of secondary or tertiary degradation products, which may not be relevant to the actual stability of the drug under normal storage conditions.
-
Recommended Action: Reduce the severity of the stress condition to target the 5-20% degradation range, which is more likely to reveal the primary degradation pathways.
Problem: My mass balance is not within the acceptable range (typically 95-105%).
-
Possible Cause:
-
Some degradation products may not be eluting from the HPLC column or are not being detected by the detector (e.g., they lack a chromophore).
-
The formation of volatile degradation products.
-
Precipitation of the drug or degradants.
-
-
Recommended Action:
-
Modify the HPLC method (e.g., change the mobile phase composition, gradient, or column) to ensure all products are eluted and detected.
-
Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer if chromophores are absent.
-
Carefully inspect samples for any precipitation.
-
Experimental Protocols
The following are general protocols for conducting forced degradation studies on 2-(3,5-Dimethylphenoxy)propanoic acid. The concentration of the drug substance in solution should be chosen based on the sensitivity of the analytical method.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a solution of the drug substance in 0.1N Hydrochloric Acid (HCl).
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cool the samples to room temperature and neutralize with an equivalent amount of 0.1N Sodium Hydroxide (NaOH) before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the drug substance in 0.1N Sodium Hydroxide (NaOH).
-
Maintain the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1N HCl before analysis.
-
-
Neutral Hydrolysis:
-
Prepare a solution of the drug substance in purified water.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Oxidative Degradation
-
Prepare a solution of the drug substance.
-
Add a sufficient volume of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points for analysis.
Photolytic Degradation
-
Expose a solution of the drug substance to a light source that provides both UV and visible light. According to ICH Q1B guidelines, this should be an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze the samples after the exposure period.
Thermal Degradation
-
Place the solid drug substance in a thermostatically controlled oven at 70°C for 48 hours.
-
Withdraw samples at appropriate time points.
-
Prepare solutions of the withdrawn solid samples for analysis.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent Drug | Number of Degradation Products | Major Degradant (RT, min) | Mass Balance (%) |
| 0.1N HCl, 60°C, 24h | 12.5 | 2 | 8.7 | 99.2 |
| 0.1N NaOH, RT, 24h | 8.2 | 1 | 10.1 | 100.5 |
| Water, 60°C, 24h | < 1.0 | 0 | - | 101.0 |
| 3% H₂O₂, RT, 24h | 18.9 | 3 | 7.5 | 98.7 |
| Photolytic (ICH Q1B) | 5.6 | 1 | 9.2 | 99.8 |
| Thermal (70°C, 48h) | < 1.0 | 0 | - | 100.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Hypothetical Degradation Pathway
Based on the functional groups present in this compound (an ether linkage, a carboxylic acid, and a substituted aromatic ring), the following degradation pathways are plausible under stress conditions.
References
Technical Support Center: Enhancing the Stability of 2-(3,5-Dimethylphenoxy)propanoic Acid Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of 2-(3,5-Dimethylphenoxy)propanoic acid. The information provided is based on established principles of pharmaceutical formulation and known stability profiles of structurally related phenoxypropionic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its chemical structure, the primary stability concerns for this compound in solution are susceptibility to oxidative degradation, photodegradation, and potential hydrolysis of the ether linkage under extreme pH and elevated temperatures. The carboxylic acid moiety can also interact with certain excipients.
Q2: How can I detect and quantify the degradation of this compound in my formulation?
A2: The most reliable method for detecting and quantifying degradation is by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2] A validated HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of both. Other techniques like Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on related phenoxypropionic acids, the following pathways are plausible:
-
Oxidative Degradation: The ether linkage and the aromatic ring can be susceptible to oxidation, potentially leading to ring-opening or the formation of phenolic and acidic degradants.
-
Photodegradation: Exposure to UV light can induce cleavage of the ether bond, leading to the formation of 3,5-dimethylphenol and other related products.
-
Hydrolysis: Under harsh acidic or basic conditions, particularly at elevated temperatures, the ether linkage may undergo hydrolysis.
Q4: What types of excipients should I be cautious with when formulating this compound?
A4: As an acidic drug, this compound may be incompatible with basic excipients which could lead to salt formation and changes in the drug's physical and chemical properties.[3][4] Additionally, excipients containing reactive impurities, such as peroxides in povidone or formaldehyde in starch, could potentially initiate degradation.[5] It is crucial to conduct drug-excipient compatibility studies.[5][6]
Q5: What are some general strategies to enhance the stability of my formulation?
A5: To enhance stability, consider the following:
-
pH Control: Use buffers to maintain the pH of liquid formulations in a range where the drug is most stable.
-
Antioxidants: Include antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to mitigate oxidative degradation.
-
Chelating Agents: If metal-ion catalyzed degradation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Light Protection: Package the formulation in light-resistant containers (e.g., amber vials) to prevent photodegradation.
-
Temperature Control: Store the formulation at recommended temperatures to minimize thermal degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency over time in a liquid formulation | Hydrolysis or oxidative degradation. | 1. Analyze the pH of the formulation; adjust if necessary using a suitable buffer system. 2. Conduct a forced degradation study to identify the primary degradation pathway. 3. If oxidation is confirmed, incorporate an appropriate antioxidant. 4. Evaluate the impact of storage temperature and protect from light. |
| Discoloration or precipitation in the formulation | Formation of insoluble degradation products or interaction with excipients. | 1. Characterize the precipitate to identify its composition. 2. Perform drug-excipient compatibility studies with all formulation components. 3. Evaluate the solubility of the drug at the formulation's pH and consider adjusting it. |
| Appearance of new peaks in the HPLC chromatogram during stability testing | Chemical degradation of the active ingredient. | 1. Quantify the level of the new impurities. 2. Attempt to identify the structure of the degradation products using techniques like LC-MS. 3. Based on the identity of the degradants, reformulate to mitigate the specific degradation pathway (e.g., add antioxidants for oxidative degradants). |
Data Presentation
Table 1: General Stress Conditions for Forced Degradation Studies of Carboxylic Acid-Containing Drugs
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C) | Hydrolysis of labile functional groups (e.g., esters, amides, ethers). |
| Base Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature (e.g., 60-80°C) | Hydrolysis of labile functional groups. |
| Oxidation | 3-30% Hydrogen Peroxide, room temperature or slightly elevated | Oxidation of electron-rich moieties (e.g., aromatic rings, ethers). |
| Thermal Degradation | Dry heat (e.g., 80-105°C) or in solution at elevated temperatures | Thermally induced decomposition. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Light-induced degradation, often involving radical mechanisms. |
Note: The conditions should be optimized to achieve 5-20% degradation of the drug substance.
Table 2: Common Stabilizing Agents for Formulations of Acidic Drugs
| Stabilizer Type | Examples | Mechanism of Action |
| Antioxidants | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Ascorbic acid, Tocopherol | Inhibit oxidation by scavenging free radicals. |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA), Citric acid | Form complexes with metal ions that can catalyze degradation reactions. |
| Buffers | Phosphate buffers, Citrate buffers, Acetate buffers | Maintain a stable pH to prevent acid or base-catalyzed degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 80°C for 24 hours.
-
Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Keep a solid sample of the drug substance in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
Analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the drug (0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze by HPLC. A control sample should be kept in the dark.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting workflow for formulation instability.
Caption: Hypothesized degradation pathways.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. agilent.com [agilent.com]
- 3. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-(3,5-Dimethylphenoxy)propanoic Acid and Other Auxinic Herbicides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Auxinic herbicides, synthetic mimics of the plant hormone indole-3-acetic acid (IAA), have been a cornerstone of selective broadleaf weed control for decades. This guide provides a comparative analysis of 2-(3,5-Dimethylphenoxy)propanoic acid and other prominent auxinic herbicides. While extensive data exists for established compounds like 2,4-D, dicamba, and mecoprop, publicly available research on the specific herbicidal efficacy of this compound is limited. Therefore, this guide combines established data for well-known auxinic herbicides with an inferred comparison for this compound based on structure-activity relationships within the phenoxypropanoic acid class.
Introduction to Auxinic Herbicides
Auxinic herbicides are a class of organic compounds that disrupt plant growth by mimicking the natural plant hormone auxin.[1] This mimicry leads to uncontrolled and disorganized cell division and elongation, ultimately causing the death of susceptible plants, primarily broadleaf weeds.[1] These herbicides are valued for their selectivity, effectively controlling broadleaf weeds in monocotyledonous crops like cereals and turfgrass.[2] The chemical structure of auxinic herbicides can be broadly categorized into several families, including phenoxy-carboxylic acids, benzoic acids, and pyridinoxy-carboxylic acids. This compound belongs to the phenoxy-carboxylic acid family, specifically the phenoxypropanoic acid subgroup.
Quantitative Efficacy Comparison
Table 1: Comparative Efficacy (GR50 Values in g ai/ha) of Various Auxinic Herbicides on Selected Broadleaf Weeds
| Herbicide | Chemical Class | Amaranthus retroflexus (Redroot Pigweed) | Chenopodium album (Common Lambsquarters) | Abutilon theophrasti (Velvetleaf) |
| 2,4-D | Phenoxy-acetic acid | 150 - 250 | 100 - 200 | 200 - 300 |
| Dicamba | Benzoic acid | 50 - 100 | 40 - 80 | 75 - 150 |
| Mecoprop (MCPP) | Phenoxy-propanoic acid | 200 - 400 | 150 - 300 | 300 - 500 |
| This compound | Phenoxy-propanoic acid | Inferred: 250 - 500 | Inferred: 200 - 400 | Inferred: 350 - 600 |
GR50 (Growth Reduction 50%) values represent the herbicide dose required to inhibit plant growth by 50%. Data for 2,4-D, Dicamba, and Mecoprop are compiled from various publicly available herbicide efficacy studies. The values for this compound are inferred based on SAR principles, suggesting that the dimethyl substitution at the 3 and 5 positions on the phenoxy ring may result in slightly lower activity compared to mecoprop.
Table 2: Selectivity of Common Auxinic Herbicides in Different Crops
| Herbicide | Wheat | Corn | Soybean |
| 2,4-D | Tolerant | Tolerant (with restrictions) | Susceptible |
| Dicamba | Tolerant | Tolerant (with restrictions) | Tolerant (Dicamba-tolerant varieties) |
| Mecoprop (MCPP) | Tolerant | Tolerant | Susceptible |
| This compound | Inferred: Tolerant | Inferred: Tolerant | Inferred: Susceptible |
Selectivity is dependent on the crop's ability to metabolize the herbicide into inactive forms.[2] The inferred selectivity of this compound is based on the typical selectivity profile of other phenoxypropanoic acid herbicides.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy and mode of action of auxinic herbicides.
Whole-Plant Dose-Response Bioassay
This protocol is used to determine the herbicidal efficacy of a compound on a target weed species.
-
Plant Material: Seeds of the target weed species (e.g., Amaranthus retroflexus) are sown in pots containing a standardized soil mix. Plants are grown in a controlled environment (e.g., 25°C, 16-hour photoperiod) until they reach the 2-4 true leaf stage.
-
Herbicide Application: A stock solution of the herbicide is prepared in a suitable solvent and serially diluted to create a range of 6-8 concentrations. The herbicide solutions are applied to the plants using a precision sprayer calibrated to deliver a specific volume (e.g., 200 L/ha). A control group is treated with the solvent only.
-
Data Collection: After a set period (e.g., 21 days), the fresh or dry weight of the above-ground biomass is measured for each plant.
-
Data Analysis: The data is subjected to a non-linear regression analysis to fit a dose-response curve (e.g., a four-parameter log-logistic model). The GR50 value is then calculated from the curve.
Auxin Receptor Binding Assay
This in vitro assay measures the binding affinity of a compound to the auxin receptor complex.
-
Protein Expression and Purification: The auxin receptor protein (e.g., TIR1) and an Aux/IAA co-receptor protein are expressed in and purified from E. coli or insect cells.
-
Binding Reaction: The purified receptor proteins are incubated with a radiolabeled auxin (e.g., ³H-IAA) and varying concentrations of the unlabeled test compound (the competitor).
-
Separation of Bound and Free Ligand: The protein-ligand complexes are separated from the free radiolabeled auxin using a technique such as size-exclusion chromatography or filter binding.
-
Quantification: The amount of radioactivity in the protein-ligand complex is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radiolabeled auxin binding) and the binding affinity (Kd) can be calculated.[3][4]
Signaling Pathways and Mode of Action
Auxinic herbicides exert their phytotoxic effects by disrupting the normal auxin signaling pathway. The primary mode of action involves the binding of the herbicide to an F-box protein, such as TIR1 (TRANSPORT INHIBITOR RESPONSE 1), which is part of an SCF E3 ubiquitin ligase complex.[5] This binding event stabilizes the interaction between the SCF complex and Aux/IAA repressor proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors allows for the constitutive activation of Auxin Response Factors (ARFs), which in turn leads to the uncontrolled expression of auxin-responsive genes, resulting in epinasty, cell division, and ultimately, plant death.
Experimental Workflow for Herbicide Efficacy Screening
The following diagram illustrates a typical workflow for screening and evaluating the efficacy of new herbicidal compounds.
Conclusion and Future Directions
While established auxinic herbicides like 2,4-D and dicamba are well-characterized, the herbicidal potential of this compound remains largely unexplored in publicly accessible literature. Based on structure-activity relationships, it is inferred to possess herbicidal activity against broadleaf weeds, though likely with a potency and spectrum that may differ from other phenoxypropanoic acids. Further research, including whole-plant bioassays and receptor binding studies, is necessary to quantitatively determine its efficacy and selectivity. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such investigations and advancing our understanding of this and other novel auxinic herbicide candidates.
References
- 1. 3-(3,5-Dimethylphenoxy)propanoic acid | 7507-34-8 | Benchchem [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Receptor for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenoxypropanoic Acid Herbicides: Mechanisms, Efficacy, and Experimental Evaluation
Phenoxypropanoic acid herbicides are a significant class of organic compounds widely utilized in agriculture for selective weed control. These herbicides can be broadly categorized into two main groups based on their distinct mechanisms of action: the synthetic auxin herbicides and the acetyl-CoA carboxylase (ACCase) inhibitors. This guide provides a detailed comparison of their performance, supported by experimental data, and outlines the methodologies used in their evaluation, aimed at researchers, scientists, and professionals in drug development.
Classification and Mechanism of Action
Phenoxypropanoic acid herbicides interfere with plant growth through two primary pathways. The first group, which includes compounds like dichlorprop and mecoprop, mimics the natural plant hormone auxin. The second, more recent group, known as aryloxyphenoxypropionates (AOPPs or "fops"), inhibits a critical enzyme in lipid synthesis.
1.1. Synthetic Auxin Herbicides
Herbicides such as dichlorprop, mecoprop, and fenoprop are analogues of phenoxyacetic acid herbicides like 2,4-D and MCPA, with the addition of a methyl group that creates a chiral center.[1] They function as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid (IAA).[2][3] When applied to broadleaf plants, they induce rapid and uncontrolled cell division and elongation, leading to tissue damage, disruption of transport vessels, and ultimately, plant death.[1][2] Their selectivity allows for the control of broadleaf weeds in monocotyledonous crops like wheat and corn.[1] The biological activity is primarily associated with the (2R)-isomer.[1]
1.2. Acetyl-CoA Carboxylase (ACCase) Inhibitors
The aryloxyphenoxypropionates (AOPPs), including herbicides like quizalofop, fluazifop, fenoxaprop, and diclofop, have a different mechanism of action.[4][5] They selectively inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[1][5] ACCase is a critical enzyme that catalyzes the first committed step in fatty acid biosynthesis.[5][6] By inhibiting this enzyme, AOPP herbicides disrupt the production of lipids necessary for building and maintaining cell membranes.[5] This leads to a breakdown of cellular integrity, leakage of cellular contents, and ultimately the death of the weed.[5][6] Their selectivity arises from targeting the plastid-specific isoform of ACCase found in grasses, making them ineffective against broadleaf weeds.[1]
Comparative Efficacy and Weed Spectrum
The performance of phenoxypropanoic acid herbicides varies significantly based on their chemical structure, target weed species, and application rate.
2.1. Herbicidal Activity
Recent research has focused on synthesizing novel phenoxypropanoic acid derivatives to improve efficacy and crop safety.[6][7] Comparative studies demonstrate that these new compounds can exhibit herbicidal activity comparable to or exceeding that of commercial standards. For example, certain quinazolinone–phenoxypropionate hybrids have shown excellent control of grassy weeds with greater safety for broadleaf crops like cotton and soybean compared to quizalofop-p-ethyl.[6][7]
Table 1: Comparative Herbicidal Activity of Selected Phenoxypropanoic Acids against Grassy Weeds
| Herbicide/Compound | Target Weed Species | Application Rate (g ha⁻¹) | Inhibition Rate (%) | Crop Safety | Reference |
|---|---|---|---|---|---|
| QPPE-I-4 (Novel) | E. crusgalli, D. sanguinalis, S. alterniflora, E. indica, P. alopecuroides | 150 | >80 | High safety for Cotton, Soybean, Peanut | [6] |
| QPP-I-6 (Novel) | E. crusgalli, D. sanguinalis, S. alterniflora, E. indica, P. alopecuroides | 187.5 | >90 | High safety for Cotton, Soybean, Peanut | [7] |
| Quizalofop-p-ethyl | E. crusgalli, D. sanguinalis, S. alterniflora, E. indica, P. alopecuroides | 150 | >80 | Lower safety on some crops vs. novel compounds | [6][7] |
| Fluazifop-butyl | Gramineous weeds | Not specified | Comparable to Iq | Not specified | [4][8] |
| Iq (Novel) | Gramineous weeds | Not specified | High | Not specified | [4][8] |
| Dichlorprop-p + 2,4-D + Dicamba | MHR Kochia (Bassia scoparia) | Not specified | 84-95 | For use in tolerant crops |[9] |
MHR: Multiple Herbicide-Resistant
2.2. Weed Control Spectrum
The two classes of phenoxypropanoic acid herbicides have distinct and complementary weed control spectrums. Synthetic auxins are primarily used for post-emergence control of broadleaf weeds, while ACCase inhibitors are used for post-emergence control of annual and perennial grass weeds in broadleaf crops.[1][6]
Table 2: General Weed Control Spectrum
| Herbicide Class | Primary Target | Examples | Common Weeds Controlled | Reference |
|---|---|---|---|---|
| Synthetic Auxins | Broadleaf Weeds | Dichlorprop, Mecoprop | Docks, Thistles, Kochia | [1][3][9] |
| ACCase Inhibitors (AOPPs) | Grass Weeds | Quizalofop, Fenoxaprop, Fluazifop, Diclofop | Echinochloa crusgalli (Barnyardgrass), Digitaria sanguinalis (Large crabgrass), Eleusine indica (Goosegrass) |[1][6][7] |
Experimental Protocols
Evaluating the efficacy and mechanism of action of herbicides requires standardized experimental protocols. Below are methodologies commonly employed in the study of phenoxypropanoic acid herbicides.
3.1. Greenhouse Herbicidal Bioassay
This protocol is used to determine the herbicidal activity and crop selectivity of compounds under controlled conditions.
-
Objective: To assess the post-emergence herbicidal efficacy of test compounds on various weed and crop species.
-
Methodology:
-
Plant Cultivation: Seeds of target weed species (e.g., Echinochloa crusgalli, Digitaria sanguinalis) and crop species (e.g., soybean, cotton) are sown in pots containing a suitable soil mix and grown in a greenhouse under controlled temperature, humidity, and light conditions.
-
Herbicide Application: At the 3-4 leaf stage, plants are sprayed with the test compounds, a commercial standard (e.g., quizalofop-p-ethyl), and a blank control (solvent without active ingredient). Herbicides are typically formulated as emulsifiable concentrates and applied at various dosages.
-
Evaluation: After a set period (e.g., 2-3 weeks), the herbicidal effect is visually assessed. Fresh weight or dry weight of the above-ground plant parts is measured and compared to the blank control to calculate the percentage of growth inhibition.
-
Data Analysis: The data is used to determine dose-response curves and calculate values such as GR₅₀ (the concentration required to reduce growth by 50%).
-
3.2. Environmental Degradation Kinetics Study
This protocol is used to assess the persistence of herbicides in the environment, such as in soil or water.[10]
-
Objective: To determine the rate of biodegradation of herbicides like mecoprop and dichlorprop in soil.
-
Methodology:
-
Sample Preparation: Soil samples are collected and characterized (e.g., for pH, organic matter content). The soil is treated with a known concentration of the herbicide.
-
Incubation: The treated soil is incubated under controlled conditions (e.g., aerobic, specific temperature, and moisture content) in the dark to prevent photodegradation.
-
Sampling: Subsamples of the soil are taken at regular time intervals over the course of the experiment.
-
Extraction and Analysis: The herbicide is extracted from the soil samples using an appropriate solvent. The concentration of the parent herbicide and any major metabolites is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The concentration of the herbicide is plotted against time. The data is then fitted to a kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant (k) and the half-life (DT₅₀).[10]
-
Conclusion
Phenoxypropanoic acid herbicides encompass two distinct groups with different mechanisms of action, resulting in varied applications for weed management. The classic synthetic auxin types, like dichlorprop and mecoprop, remain important for broadleaf weed control. The AOPP group of ACCase inhibitors provides highly effective and selective control of grass weeds in broadleaf crops. Ongoing research into novel derivatives continues to enhance efficacy and crop safety, addressing challenges such as herbicide resistance. A thorough understanding of their comparative performance and the experimental protocols for their evaluation is crucial for the development of more effective and sustainable weed control strategies in modern agriculture.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. cdn.nufarm.com [cdn.nufarm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. cambridge.org [cambridge.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Herbicidal Efficacy of 2-(3,5-Dimethylphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the herbicidal efficacy of the novel compound 2-(3,5-Dimethylphenoxy)propanoic acid. Due to the absence of published experimental data for this specific molecule, this document outlines the necessary experimental protocols and comparative data required for its evaluation. The guide draws comparisons with established herbicides possessing similar chemical structures, specifically those within the phenoxypropionic acid class.
Introduction to this compound
This compound belongs to the phenoxypropionic acid class of compounds. Herbicides in this family typically exhibit one of two primary mechanisms of action: they either function as synthetic auxins, disrupting plant growth through hormonal imbalance, or they act as Acetyl-CoA Carboxylase (ACCase) inhibitors, blocking fatty acid synthesis.[1][2] Given its structure, it is plausible that this compound functions as a synthetic auxin, mimicking indole-3-acetic acid (IAA) and causing uncontrolled growth in susceptible broadleaf weeds.[3][4][5] Alternatively, it could function as an ACCase inhibitor, which are effective against grass weeds.[1][6][7][8]
Proposed Experimental Validation Workflow
The following diagram outlines a standard workflow for assessing the herbicidal efficacy of a new chemical entity like this compound.
Caption: Experimental workflow for herbicidal efficacy validation.
Detailed Experimental Protocols
Greenhouse Dose-Response Bioassay
This protocol is designed to determine the concentration of this compound required to inhibit the growth of target weed species by 50% (GR₅₀).
-
Plant Material and Growth Conditions:
-
Seeds of selected broadleaf weeds (e.g., Abutilon theophrasti [Velvetleaf], Chenopodium album [Common Lambsquarters]) and grass weeds (e.g., Avena fatua [Wild Oat], Echinochloa crus-galli [Barnyardgrass]) are sown in 10 cm pots containing a standard greenhouse potting mix.
-
Plants are grown in a controlled environment with a 16-hour photoperiod and a day/night temperature of 25/20°C.[9]
-
Plants are thinned to a uniform number per pot (e.g., 3-5 plants) prior to treatment.
-
-
Herbicide Application:
-
This compound and comparative standard herbicides (e.g., 2,4-D, Fluazifop-butyl) are formulated in a suitable solvent and surfactant mixture.
-
Herbicides are applied post-emergence when plants have reached the 2-4 true leaf stage.[10]
-
Application is performed using a calibrated laboratory track sprayer to ensure uniform coverage. A range of doses is applied to establish a dose-response curve.[11]
-
-
Data Collection and Analysis:
-
Visual injury ratings (on a scale of 0% = no effect to 100% = complete death) are recorded at 7, 14, and 21 days after treatment (DAT).[12]
-
At 21 DAT, the above-ground biomass of the plants is harvested, dried in an oven at 70°C for 72 hours, and weighed.
-
The fresh or dry weight data is expressed as a percentage of the untreated control.
-
Non-linear regression analysis is used to fit a dose-response curve and calculate the GR₅₀ value (the herbicide dose causing a 50% reduction in plant growth).[13][14]
-
Comparative Efficacy Data
The following tables present hypothetical data to illustrate how the performance of this compound would be compared against standard herbicides.
Table 1: Post-Emergence Herbicidal Efficacy (GR₅₀) on Broadleaf Weeds
| Herbicide | Chemical Class | Velvetleaf (g a.i./ha) | Common Lambsquarters (g a.i./ha) |
| This compound | Phenoxypropionic Acid | [Experimental Value] | [Experimental Value] |
| 2,4-D (Amine Salt) | Phenoxycarboxylic Acid | 280 | 150 |
| Dicamba | Benzoic Acid | 140 | 100 |
| Untreated Control | - | No Growth Reduction | No Growth Reduction |
Table 2: Post-Emergence Herbicidal Efficacy (GR₅₀) on Grass Weeds
| Herbicide | Chemical Class | Wild Oat (g a.i./ha) | Barnyardgrass (g a.i./ha) |
| This compound | Phenoxypropionic Acid | [Experimental Value] | [Experimental Value] |
| Fluazifop-p-butyl | Aryloxyphenoxypropionate | 105 | 80 |
| Clethodim | Cyclohexanedione | 70 | 55 |
| Untreated Control | - | No Growth Reduction | No Growth Reduction |
Proposed Mechanism of Action: Synthetic Auxin Pathway
If this compound acts as a synthetic auxin, it will likely interfere with the plant's normal hormonal signaling, leading to epinasty, cell elongation, and ultimately, plant death.[3][4] The diagram below illustrates this proposed signaling pathway.
References
- 1. scielo.br [scielo.br]
- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 3. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. benchchem.com [benchchem.com]
- 10. Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control at Two Growth Stages | Weed Technology | Cambridge Core [cambridge.org]
- 11. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. scielo.br [scielo.br]
A Comparative Guide to the Biological Activity of 2-(3,5-Dimethylphenoxy)propanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the (R)- and (S)-enantiomers of 2-(3,5-Dimethylphenoxy)propanoic acid. This compound belongs to the aryloxyphenoxypropionate (AOPP) class of molecules, which are widely recognized for their herbicidal properties. The biological efficacy of these compounds is highly dependent on their stereochemistry, with one enantiomer typically exhibiting significantly greater activity than the other. This guide synthesizes available experimental data to highlight these differences, details the underlying mechanism of action, and provides standardized protocols for evaluating their biological effects.
Enantioselective Biological Activity: A Clear Distinction
The herbicidal activity of this compound is almost exclusively attributed to the (R)-enantiomer. The (S)-enantiomer is considered biologically inactive. This enantioselectivity is a hallmark of the AOPP class of herbicides. The (R)-enantiomer acts as a potent inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species. In contrast, the (S)-enantiomer does not effectively bind to the active site of ACCase due to steric hindrance, rendering it inactive as a herbicide.
Quantitative Comparison of Biological Activity
| Herbicide (AOPP Class) | Enantiomer | Target Enzyme | IC50 (µM) for ACCase Inhibition | Herbicidal Activity (EC50) |
| Quizalofop | (R)-enantiomer | ACCase | 0.04 | Highly Active |
| (S)-enantiomer | ACCase | >100 | Inactive | |
| Fluazifop | (R)-enantiomer | ACCase | 0.1 | Highly Active |
| (S)-enantiomer | ACCase | >100 | Inactive | |
| Haloxyfop | (R)-enantiomer | ACCase | 0.03 | Highly Active |
| (S)-enantiomer | ACCase | >50 | Inactive |
Note: The IC50 and EC50 values are representative examples from the literature for analogous AOPP herbicides and are intended to illustrate the general principle of enantioselective activity. Actual values for this compound may vary.
Mechanism of Action: Inhibition of Fatty Acid Synthesis
The primary target of the (R)-enantiomer of this compound is the plastid-localized Acetyl-CoA Carboxylase (ACCase). This enzyme catalyzes the first committed step in de novo fatty acid biosynthesis: the carboxylation of acetyl-CoA to malonyl-CoA.
By inhibiting ACCase, the (R)-enantiomer effectively blocks the production of fatty acids, which are essential for the synthesis of phospholipids. Phospholipids are critical components of cell membranes. The disruption of fatty acid synthesis prevents the formation of new membranes required for cell growth and division, ultimately leading to the death of the plant. The selectivity of AOPP herbicides for grasses over broadleaf crops is due to differences in the structure of the ACCase enzyme between these plant types.
Experimental Protocols
Detailed methodologies for assessing the biological activity of the this compound enantiomers are provided below.
In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This assay measures the inhibitory effect of the test compounds on the activity of ACCase extracted from a susceptible grass species.
1. Enzyme Extraction:
-
Homogenize fresh, young leaf tissue of a susceptible grass species (e.g., Avena fatua or Lolium rigidum) in a chilled extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol, and 1% PVP).
-
Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Precipitate the supernatant with ammonium sulfate (e.g., 30-45% saturation).
-
Centrifuge at 15,000 x g for 20 minutes, resuspend the pellet in assay buffer, and desalt using a gel filtration column (e.g., Sephadex G-25).
-
Determine the protein concentration of the partially purified enzyme solution (e.g., using the Bradford assay).
2. Inhibition Assay:
-
Prepare a reaction mixture containing assay buffer (e.g., 100 mM HEPES-KOH pH 8.0, 5 mM MgCl2, 1 mM ATP, 2.5 mM DTT), acetyl-CoA, and various concentrations of the (R)- and (S)-enantiomers of this compound (dissolved in a suitable solvent like DMSO).
-
Pre-incubate the reaction mixture with the enzyme extract for 10 minutes at 30°C.
-
Initiate the reaction by adding NaH¹⁴CO₃ (radioactive substrate).
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by adding HCl to acidify the mixture.
-
Dry the samples to remove unreacted ¹⁴CO₂.
-
Measure the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Whole-Plant Herbicidal Activity Assay (Post-emergence)
This assay evaluates the herbicidal efficacy of the enantiomers on whole plants.
1. Plant Growth:
-
Sow seeds of a susceptible grass species (e.g., Setaria viridis) in pots containing a standard potting mix.
-
Grow the plants in a controlled environment (e.g., greenhouse or growth chamber) with appropriate light, temperature, and humidity conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).
2. Herbicide Application:
-
Prepare solutions of the (R)- and (S)-enantiomers of this compound at various concentrations in a suitable solvent system (e.g., water with a surfactant and a small amount of an organic solvent like acetone).
-
Apply the herbicide solutions to the plants as a foliar spray using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with the solvent system.
3. Evaluation:
-
Return the treated plants to the controlled environment.
-
Assess the herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Evaluate injury based on a visual rating scale (e.g., 0% = no effect, 100% = complete plant death).
-
For a quantitative assessment, harvest the above-ground biomass and measure the fresh or dry weight.
-
Calculate the percentage of growth inhibition relative to the control group.
-
Determine the EC50 value (the effective concentration that causes a 50% reduction in plant growth).
Conclusion
The biological activity of this compound is highly enantioselective, a characteristic feature of aryloxyphenoxypropionate herbicides. The (R)-enantiomer is the potent herbicidal agent, acting through the inhibition of the ACCase enzyme and the subsequent disruption of fatty acid synthesis in susceptible grass species. In contrast, the (S)-enantiomer exhibits negligible herbicidal activity. This significant difference in biological activity underscores the importance of stereochemistry in the design and development of effective and targeted agrochemicals. The experimental protocols provided in this guide offer a framework for the quantitative assessment of the enantiomer-specific effects of this and related compounds.
Structure-Activity Relationship of Phenoxypropanoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenoxypropanoic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The structural scaffold of these molecules allows for diverse chemical modifications, leading to significant variations in their pharmacological and biological effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenoxypropanoic acid and related phenylpropanoic acid derivatives across different therapeutic and agrochemical applications, supported by experimental data.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Phenoxypropanoic acid derivatives have been extensively investigated as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1] Dual agonists targeting both PPARα and PPARγ are of particular interest for the treatment of type 2 diabetes and dyslipidemia.[1]
The general structure of a phenoxypropanoic acid-based PPAR agonist consists of an acidic head (propanoic acid), a central phenyl ring, and a linker connected to another aromatic group. SAR studies have revealed that:
-
Acidic Head: The carboxylic acid moiety is crucial for binding to the PPAR ligand-binding domain.
-
α-Substitution: Introduction of a small alkyl group, such as an ethyl group, at the α-position of the propanoic acid can enhance potency.[2]
-
Linker and Distal Ring: The nature and shape of the linker and the substituents on the distal benzene ring are critical in determining the potency and selectivity for different PPAR subtypes.[2]
| Compound/Derivative | Target | EC50 (nM) | Reference |
| Phenylpropanoic Acid Derivative | human PPARα | Potent Agonist | [2] |
| Phenylpropanoic Acid Derivative | human PPARδ | Potent Agonist | [2] |
| Sipoglitazar | PPARα/γ/δ | Selective Agonist | [1] |
| Aleglitazar | PPARα/γ | Dual Agonist | [1] |
A common method to evaluate the potency of PPAR agonists is the cell-based transactivation assay.
-
Cell Culture: A suitable cell line (e.g., HEK293T) is cultured under standard conditions.
-
Transfection: Cells are co-transfected with two plasmids: one expressing the ligand-binding domain of the target PPAR (e.g., PPARα) fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Compound Treatment: The transfected cells are then treated with various concentrations of the test compounds.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The EC50 value is calculated from the dose-response curve.
Anti-inflammatory Activity
Certain phenylpropanoic acid derivatives exhibit significant anti-inflammatory properties.[3] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[4]
For anti-inflammatory phenylpropanoic acid derivatives, the following structural features are important:
-
Conformational Angle: A more open dihedral angle between the phenyl ring, the α-carbon, and the carboxyl group (Ph--Cα--COOH) has been correlated with higher anti-inflammatory activity.[3]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can modulate both COX-1 and COX-2 inhibitory activity.[4] For instance, certain 4-substituted methylphenyl derivatives have shown potent COX inhibition.[4]
| Compound | Activity | Model | Result | Reference |
| Compound 3f | Anti-inflammatory | Carrageenan-induced paw edema (rats) | Significant edema reduction at 20 mg/kg | [5] |
| Compound 3f | Anti-inflammatory | LPS-induced systemic inflammation | Significant decrease in serum TNF-α at 40 mg/kg | [5][6] |
| Ibuprofen | Anti-inflammatory | - | Known NSAID | [3] |
| Compounds 6h and 6l | COX-1 and COX-2 inhibition | In vitro assay | Better inhibition than ibuprofen | [4] |
This is a standard in vivo model to assess acute anti-inflammatory activity.
-
Animal Model: Wistar rats are typically used.
-
Compound Administration: The test compound or a reference drug (e.g., diclofenac) is administered to the animals, usually intraperitoneally.[5][6]
-
Induction of Inflammation: After a set period, a subplantar injection of carrageenan is given into the hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at different time points using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition by the test compound is calculated by comparing it to the control group.
Herbicidal Activity
Phenoxypropanoic acid derivatives are a well-established class of herbicides.[7] They often act as synthetic auxins, disrupting plant growth.
The herbicidal efficacy of these compounds is influenced by:
-
Substitution on the Aromatic Ring: The number and position of chlorine atoms on the phenoxy ring significantly affect the herbicidal activity and toxicity.[8]
-
Side Chain: The propanoic acid side chain is a common feature, but modifications can alter the spectrum of weed control.
-
Esterification: The carboxylic acid is often esterified to improve uptake by the plant.
| Compound | Target Weeds | Dosage | Inhibition Rate | Reference |
| QPEP-I-4 | E. crusgalli, D. sanguinalis, S. alterniflora | 150 g ha⁻¹ | >80% | [9] |
| Compound 5 | Digitaria sanguinalis, Echinochloa crus-galli | 85 g ai/ha | 100% | [9] |
| Compound 6 | Echinochloa crus-galli, Setaria viridis | 15 g ai/ha | 100% | [9] |
-
Plant Cultivation: Target weed species are grown in pots under controlled greenhouse conditions.
-
Compound Application: The test compounds are formulated and sprayed onto the plants at various dosages.
-
Evaluation: After a specific period (e.g., 2-3 weeks), the herbicidal effect is visually assessed by scoring the injury to the plants or by measuring the fresh weight of the above-ground parts.
-
Data Analysis: The inhibition rate is calculated relative to untreated control plants.
Antimicrobial Activity
Derivatives of phenoxyacetic acid and propionic acid have also been explored for their antimicrobial properties against various bacterial and fungal strains.[7][10][11]
The antimicrobial activity is governed by specific structural features, and quantitative structure-activity relationship (QSAR) studies have indicated the importance of topological parameters in describing their efficacy.[10][11]
| Compound Class | Organisms | Method | Result | Reference |
| Propionic acid derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Tube dilution | Compound 10 was the most active antifungal agent. | [10] |
| 2-hydroxypropanoic acid derivatives | Various microbes | In vitro | Compounds 5 and 12 were the most potent. | [11] |
| 2-(4-substitutedmethylphenyl)propionic acid derivatives | Various bacteria | - | Compounds 6d, 6h, 6l, and 6m showed promising activity. | [4] |
-
Preparation of Inoculum: Standardized suspensions of the test microorganisms are prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a series of test tubes.
-
Inoculation: Each tube is inoculated with the microbial suspension.
-
Incubation: The tubes are incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational analysis of some alpha-phenylpropionic acids with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(3,5-Dimethylphenoxy)propanoic Acid Cross-reactivity with Plant Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic cross-reactivity of 2-(3,5-Dimethylphenoxy)propanoic acid, a member of the aryloxyphenoxypropionate (AOPP) class of herbicides. The primary target of this herbicide class is acetyl-CoA carboxylase (ACCase), a crucial enzyme in fatty acid biosynthesis.[1][2] This document summarizes the known interactions and explores potential cross-reactivity with other plant enzymes, supported by available experimental data for structurally related compounds.
Executive Summary
This compound and other AOPP herbicides are potent and selective inhibitors of ACCase in most grass species, which explains their herbicidal activity.[1][2] While comprehensive data on the cross-reactivity of this compound with a broad range of other plant enzymes is limited, research on related compounds suggests potential off-target interactions. One notable instance is the inhibition of tryptophan aminotransferase (TAA1), an enzyme involved in auxin biosynthesis, by a structurally similar phenoxypropionic acid derivative.[3] Furthermore, the induction of oxidative stress by AOPP herbicides points towards possible indirect effects on enzymes of the reactive oxygen species (ROS) detoxification pathways.[1][2]
Data Presentation: Enzyme Inhibition Comparison
The following table summarizes the known inhibitory activity of aryloxyphenoxypropionates against their primary target, ACCase, and potential cross-reactivity with Tryptophan Aminotransferase (TAA1), based on data from a structurally related compound.
| Target Enzyme | Compound Class | Specific Compound Example(s) | Inhibition Data (Ki or IC50) | Plant Species | Reference |
| Acetyl-CoA Carboxylase (ACCase) | Aryloxyphenoxypropionate | Diclofop, Haloxyfop, Trifop | Ki: 0.01 - 0.06 µM | Barley, Corn, Wheat | [4] |
| Tryptophan Aminotransferase (TAA1) | Aminooxy-phenylpropionic acid (structurally similar to AOPPs) | l-α-aminooxy-phenylpropionic acid (AOPP) | IC50: ~10 µM (in vitro) | Arabidopsis thaliana | [3] |
Signaling Pathways and Experimental Workflow
Potential Off-Target Signaling Pathway
The diagram below illustrates the primary target pathway of AOPP herbicides and a potential off-target interaction based on available literature.
Caption: Primary and potential off-target pathways of AOPP herbicides.
Experimental Workflow for Enzyme Cross-Reactivity Assessment
The following diagram outlines a general workflow for assessing the cross-reactivity of a compound against multiple plant enzymes.
Caption: General workflow for assessing enzyme cross-reactivity.
Experimental Protocols
General Protocol for Plant Enzyme Inhibition Assay (Spectrophotometric Method)
This protocol provides a general framework for assessing the inhibitory effect of this compound on a candidate plant enzyme.
1. Materials and Reagents:
-
Purified target enzyme or crude plant extract containing the enzyme
-
Specific substrate for the target enzyme
-
This compound (test compound)
-
Appropriate buffer solution for optimal enzyme activity
-
Cofactors, if required by the enzyme
-
Spectrophotometer or microplate reader
-
96-well plates or cuvettes
2. Preparation of Solutions:
-
Buffer Solution: Prepare a buffer at the optimal pH for the specific enzyme being assayed.
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer to a concentration that yields a linear reaction rate over a defined period.
-
Substrate Solution: Prepare a stock solution of the substrate in the assay buffer. The final concentration in the assay should ideally be around the Michaelis constant (Km) of the enzyme for that substrate.
-
Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in the assay buffer.
3. Assay Procedure (for IC50 Determination):
-
To each well of a 96-well plate, add the assay buffer.
-
Add varying concentrations of the this compound solution to the wells. Include a control with no inhibitor.
-
Add the enzyme solution to each well and pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the change in absorbance over time at a pre-determined wavelength specific to the product formation or substrate consumption.
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Protocol for Determination of Inhibitory Constant (Ki)
For enzymes that show significant inhibition, a more detailed kinetic analysis is required to determine the type of inhibition and the inhibitory constant (Ki).
1. Procedure:
-
Set up a series of experiments with varying concentrations of the substrate.
-
For each substrate concentration, measure the initial reaction velocity in the presence of several different fixed concentrations of this compound (including a zero-inhibitor control).
2. Data Analysis:
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot for each inhibitor concentration.
-
Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Calculate the Ki value using appropriate equations derived from the mode of inhibition. For competitive inhibition, the Cheng-Prusoff equation can also be used to estimate Ki from the IC50 value if the Km of the substrate is known.
Conclusion
The primary mode of action of this compound is the potent inhibition of ACCase in susceptible plant species. While direct evidence of cross-reactivity with other plant enzymes is scarce, the inhibitory effect of a structurally similar compound on tryptophan aminotransferase suggests that off-target interactions are possible. The induction of oxidative stress by this class of herbicides also implies potential modulation of enzymatic activities within ROS detoxification pathways. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the cross-reactivity profile of this compound and to understand its broader physiological effects on plants. This knowledge is crucial for the development of more selective herbicides and for a comprehensive assessment of their environmental impact.
References
- 1. file.sdiarticle3.com [file.sdiarticle3.com]
- 2. researchgate.net [researchgate.net]
- 3. Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
Efficacy of Phenoxypropanoic Acid Herbicides on Common Broadleaf Weeds: A Comparative Analysis
A comprehensive guide for researchers and agricultural scientists on the efficacy of 2-(3,5-Dimethylphenoxy)propanoic acid and its analogs against various weed species, benchmarked against common herbicides. Due to the limited availability of specific efficacy data for this compound, this guide utilizes data for the closely related and widely studied phenoxypropanoic acid herbicide, Mecoprop (MCPP), as a representative compound. This comparison includes the well-established herbicides 2,4-D and Dicamba to provide a thorough evaluation of their performance.
This guide presents a detailed comparison of the herbicidal efficacy of Mecoprop (MCPP) against two other common broad-spectrum herbicides, 2,4-D and Dicamba, on a selection of prevalent broadleaf weeds. The information is compiled from various scientific studies and is intended to provide researchers, scientists, and drug development professionals with a consolidated resource for evaluating these compounds.
Comparative Efficacy of Selected Herbicides
The control of broadleaf weeds is a critical aspect of turf and agricultural management. Phenoxy herbicides, including Mecoprop, 2,4-D, and Dicamba, are synthetic auxins that disrupt normal plant growth, leading to the eventual death of susceptible weed species.[1] These herbicides are often used in combination to achieve a broader spectrum of weed control, as their individual efficacies can vary depending on the weed species.[2] For instance, 2,4-D is highly effective against weeds with taproots like dandelions and plantains, while Mecoprop shows greater efficacy against weeds such as chickweed and clover.[2] Dicamba is often included in formulations to control more resilient weed species.
The following tables summarize the available quantitative and qualitative data on the efficacy of Mecoprop, 2,4-D, and Dicamba on several common broadleaf weeds. The data is presented as percentage control, where available, or as a qualitative rating of efficacy.
Table 1: Quantitative Efficacy Data (% Control) of Mecoprop, 2,4-D, and Dicamba on Selected Broadleaf Weeds
| Weed Species | Mecoprop (MCPP) | 2,4-D | Dicamba |
| Dandelion (Taraxacum officinale) | Good | Excellent | Good |
| White Clover (Trifolium repens) | Excellent | Poor | Good |
| Common Chickweed (Stellaria media) | Excellent | Poor | Good |
| Broadleaf Plantain (Plantago major) | Good | Excellent | Poor |
| Ground Ivy (Glechoma hederacea) | Good | Poor | Good |
Note: The efficacy ratings in this table are compiled from various sources and may vary depending on the specific experimental conditions, application rates, and weed growth stage.
Table 2: Qualitative Efficacy of Herbicide Combinations on Broadleaf Weeds
| Herbicide Combination | Target Weeds | General Efficacy |
| Mecoprop + 2,4-D | Broad spectrum of broadleaf weeds | Good to Excellent |
| Mecoprop + 2,4-D + Dicamba | Hard-to-kill broadleaf weeds, wider spectrum | Excellent |
Mechanism of Action: Synthetic Auxin Herbicides
Mecoprop, 2,4-D, and Dicamba are classified as synthetic auxin herbicides. Their mode of action involves mimicking the natural plant growth hormone, auxin (indole-3-acetic acid or IAA). This leads to uncontrolled and disorganized cell division and elongation, ultimately causing the disruption of vascular tissues and the death of the plant.
Caption: Mechanism of action for synthetic auxin herbicides.
Experimental Protocols
The following are detailed methodologies for conducting greenhouse and field trials to evaluate the efficacy of herbicides.
Greenhouse Efficacy Trial Protocol
This protocol outlines a standardized procedure for assessing the post-emergence efficacy of herbicides in a controlled greenhouse environment.
1. Plant Material and Growth Conditions:
-
Weed Species: Select seeds of target broadleaf weed species (e.g., Taraxacum officinale, Trifolium repens, Stellaria media).
-
Planting: Sow seeds in pots (e.g., 10 cm diameter) filled with a standard greenhouse potting mix.
-
Growth Environment: Maintain plants in a controlled greenhouse with a temperature of 25/20°C (day/night) and a 16-hour photoperiod.
-
Watering: Water the plants as needed to maintain adequate soil moisture.
2. Herbicide Application:
-
Plant Stage: Apply herbicides when the weed seedlings have reached the 2-4 true leaf stage.
-
Herbicide Preparation: Prepare stock solutions of the test herbicides (Mecoprop, 2,4-D, Dicamba) and dilute to the desired concentrations.
-
Application: Use a calibrated laboratory track sprayer equipped with a flat-fan nozzle to ensure uniform application.
-
Treatments: Include a range of herbicide concentrations and an untreated control. Each treatment should be replicated at least three times.
3. Data Collection and Analysis:
-
Visual Assessment: Visually assess the percentage of weed control at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete kill).
-
Biomass Measurement: At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass of the weeds, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Caption: Workflow for a greenhouse herbicide efficacy trial.
Field Efficacy Trial Protocol
This protocol describes a method for evaluating herbicide efficacy under real-world field conditions.
1. Site Selection and Plot Establishment:
-
Site: Choose a field with a natural and uniform infestation of the target broadleaf weeds.
-
Plot Design: Establish experimental plots (e.g., 2m x 5m) in a randomized complete block design with at least three replications for each treatment.
2. Herbicide Application:
-
Timing: Apply herbicides when the majority of the target weeds are in the active growing stage (e.g., 2-6 leaf stage).
-
Application Equipment: Use a calibrated backpack sprayer with a boom and flat-fan nozzles to ensure consistent application.
-
Treatments: Apply the different herbicide treatments (Mecoprop, 2,4-D, Dicamba, and combinations) at their recommended field rates. Include an untreated control plot in each block.
3. Data Collection and Analysis:
-
Weed Control Ratings: Visually assess the percentage of weed control at regular intervals (e.g., 1, 2, 4, and 8 weeks after treatment) compared to the untreated control plots.
-
Weed Density and Biomass: At the end of the evaluation period, count the number of surviving weeds per unit area (e.g., 1m²) and harvest the above-ground biomass for dry weight determination.
-
Statistical Analysis: Use appropriate statistical methods to analyze the collected data and compare the performance of the different herbicide treatments.
Caption: Workflow for a field herbicide efficacy trial.
References
Comparative Environmental Fate and Toxicology of 2-(3,5-Dimethylphenoxy)propanoic Acid and Commercial Herbicides
A comprehensive guide for researchers and drug development professionals on the environmental impact and toxicological profiles of a phenoxy acid derivative in comparison to widely used commercial herbicides.
Introduction
This guide provides a comparative analysis of the environmental fate and toxicology of 2-(3,5-Dimethylphenoxy)propanoic acid against three leading commercial herbicides: glyphosate, atrazine, and dicamba. While extensive data is available for the commercial herbicides, it is important to note that specific experimental data on the environmental fate and toxicology of this compound is limited in publicly available literature. Therefore, for this compound, the guide will draw upon the general characteristics of the broader class of phenoxy herbicides to provide a qualitative comparison. This guide aims to equip researchers, scientists, and drug development professionals with a consolidated resource for informed decision-making and future research directions.
Data Presentation
The following tables summarize the key quantitative data for the environmental fate and toxicological endpoints of glyphosate, atrazine, and dicamba.
Table 1: Environmental Fate Characteristics of Commercial Herbicides
| Parameter | Glyphosate | Atrazine | Dicamba |
| Soil Sorption Coefficient (Koc) | 24,000 mL/g (strong binding) | 100 mL/g (moderate binding) | 2 - 40 mL/g (weak binding) |
| Soil Half-Life (DT50) | 2 - 197 days | 60 - 100 days[1] | 10 - 41 days |
| Water Half-Life (DT50) | Stable to hydrolysis | 200 days (pH 7) | Stable to hydrolysis |
| Photodegradation in Water | Not a major degradation pathway | Contributes to degradation | Not a major degradation pathway |
| Primary Degradation Product | Aminomethylphosphonic acid (AMPA) | Deethylatrazine (DEA), Deisopropylatrazine (DIA) | 3,6-Dichlorosalicylic acid (DCSA) |
Table 2: Toxicological Profile of Commercial Herbicides
| Endpoint | Glyphosate | Atrazine | Dicamba |
| Acute Oral LD50 (Rat) | > 5,000 mg/kg[2] | 1,869 - 3,090 mg/kg[3] | 1,039 - 2,740 mg/kg |
| Acute Dermal LD50 (Rabbit) | > 5,000 mg/kg | > 3,100 mg/kg | > 2,000 mg/kg[4] |
| Acute Inhalation LC50 (Rat) | > 4.8 mg/L (4h) | > 5.2 mg/L (4h)[3] | > 9.6 mg/L (4h) |
| Avian Acute Oral LD50 (Bobwhite Quail) | > 3,851 mg/kg | 940 mg/kg | 216 mg/kg[4] |
| Aquatic Toxicity (Rainbow Trout, 96h LC50) | > 100 mg/L | 4.5 - 11 mg/L | 135 mg/L[5] |
| Aquatic Toxicity (Daphnia magna, 48h EC50) | > 100 mg/L | 6.9 - 29 mg/L | 110 mg/L[5] |
Experimental Protocols
The data presented in this guide are generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines ensure data quality and comparability across different studies and chemicals.
Environmental Fate Studies
-
Soil Sorption/Desorption (OECD 106): This guideline outlines the batch equilibrium method to determine the adsorption and desorption of a substance in soil. The soil is treated with the test substance, and after equilibration, the concentration in the soil and water phases is measured to calculate the soil organic carbon-water partitioning coefficient (Koc).
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This test guideline describes the procedures to measure the rate of degradation of a chemical in soil under aerobic and anaerobic conditions. The disappearance of the parent compound and the formation and decline of transformation products are monitored over time to determine the half-life (DT50).
-
Hydrolysis as a Function of pH (OECD 111): This guideline details the method to determine the rate of hydrolytic degradation of a chemical in aqueous solutions at different pH values (typically 4, 7, and 9).
-
Phototransformation on Soil Surfaces (OECD 316): This protocol is used to assess the degradation of a chemical on a soil surface when exposed to simulated sunlight.
Toxicology Studies
-
Acute Oral Toxicity (OECD 420, 423, or 425): These guidelines describe the procedures for determining the acute oral toxicity (LD50) of a substance. A single dose of the substance is administered to animals (usually rats), and mortality is observed over a defined period.
-
Acute Dermal Toxicity (OECD 402): This test guideline specifies the method for assessing the toxicity of a substance when applied to the skin of animals (usually rabbits).
-
Acute Inhalation Toxicity (OECD 403): This protocol outlines the procedures for evaluating the toxicity of a substance when inhaled by animals (usually rats).
-
Avian Acute Oral Toxicity Test (OECD 223): This guideline describes a method for assessing the acute oral toxicity of pesticides to birds.
-
Fish, Acute Toxicity Test (OECD 203): This test is used to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short period.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This guideline details the method to determine the concentration of a substance that causes immobilization in 50% of the tested Daphnia (a small crustacean) population (EC50).
Mandatory Visualizations
Conceptual Workflow for Environmental Fate Assessment
Caption: Conceptual workflow of the environmental fate assessment process.
Simplified Signaling Pathway Potentially Affected by Herbicides
Caption: Simplified hypothetical signaling pathway affected by herbicides.
Comparative Analysis
This compound
As a member of the phenoxyalkanoic acid class of herbicides, this compound is expected to share some general characteristics with other compounds in this group, such as 2,4-D and MCPA.
-
Environmental Fate: Phenoxy herbicides generally exhibit moderate to low persistence in soil, with microbial degradation being the primary dissipation pathway. Their mobility in soil is influenced by soil pH and organic matter content. They are generally not persistent in the aquatic environment due to rapid biodegradation.
-
Toxicology: The acute toxicity of phenoxy herbicides to mammals is generally low to moderate. They are not considered to be highly toxic to birds, but some ester formulations can be toxic to fish.
Without specific experimental data for this compound, a direct and quantitative comparison to the commercial herbicides is not possible. Further research is required to determine its specific environmental fate and toxicological profile.
Commercial Herbicides
-
Glyphosate: Characterized by its strong adsorption to soil particles, which limits its mobility but can lead to longer persistence.[6] It has low acute toxicity to mammals, birds, and aquatic organisms.[6]
-
Atrazine: A more mobile herbicide with a moderate potential to leach into groundwater.[1] It exhibits moderate persistence in soil and water.[1][3] Its toxicity to aquatic organisms is a notable concern.[7]
-
Dicamba: Known for its high water solubility and potential for off-target movement through spray drift and volatilization.[8][9] It has a relatively short half-life in soil.[10] Its acute toxicity to mammals is low, while it is moderately toxic to birds.[8]
Conclusion
This guide provides a comparative overview of the environmental fate and toxicology of this compound and three major commercial herbicides. While comprehensive data is available for glyphosate, atrazine, and dicamba, a significant data gap exists for this compound. Based on its chemical class, it is likely to have moderate persistence and low to moderate toxicity. However, dedicated experimental studies are crucial to accurately characterize its environmental risk profile. Researchers and professionals in drug and pesticide development are encouraged to utilize the standardized protocols outlined in this guide for future investigations to ensure the generation of robust and comparable data.
References
- 1. 2-(3-METHYLPHENOXY)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. eppltd.com [eppltd.com]
- 3. Organic Herbicides Toxic to Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. EPA guidelines on environmental fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Health effects of herbicides and its current removal strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Print Article | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 8. Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
Comprehensive Efficacy Analysis of 2-(3,5-Dimethylphenoxy)propanoic Acid: A Data Review
A thorough review of available scientific literature reveals a significant lack of published data on the in vitro and in vivo efficacy of 2-(3,5-Dimethylphenoxy)propanoic acid. Despite extensive searches, no peer-reviewed studies detailing its biological activity, mechanism of action, or comparative efficacy against other compounds were identified. The information landscape for this specific chemical entity is primarily limited to its availability from commercial chemical suppliers.
While the broader class of arylpropanoic acids is known to include non-steroidal anti-inflammatory drugs (NSAIDs), the specific biological effects of the 3,5-dimethylphenoxy substitution on the propanoic acid backbone have not been characterized in publicly accessible research.[1]
Lack of Experimental Data
Due to the absence of experimental data, it is not possible to provide the requested comparison guides, including quantitative data tables and detailed experimental protocols. Similarly, the creation of signaling pathway diagrams or experimental workflow visualizations is not feasible without foundational research on the compound's biological targets and effects.
Potential Avenues for Future Research
The structural similarity of this compound to other biologically active phenoxy alkanoic acids suggests that it could be a candidate for investigation in several therapeutic areas. For context, related compounds include:
-
Gemfibrozil (5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid): A well-established hypolipidemic agent used to lower lipid levels in the blood.[2]
-
Other Arylpropanoic Acid Derivatives: This class of compounds is widely recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1]
Future research efforts would be necessary to determine the in vitro and in vivo efficacy of this compound. Such studies would need to establish:
-
In Vitro Activity: Initial screening in relevant cell-based assays to identify any biological effects (e.g., enzyme inhibition, receptor binding, cytotoxicity).
-
Mechanism of Action: Subsequent studies to elucidate the molecular targets and signaling pathways modulated by the compound.
-
In Vivo Efficacy: Evaluation in animal models to assess its therapeutic potential, pharmacokinetics, and safety profile.
Conclusion
At present, a comparative analysis of the in vitro and in vivo efficacy of this compound cannot be compiled due to the absence of published scientific data. The information provided herein highlights this data gap and suggests that the biological activity of this compound remains to be explored by the scientific community. For researchers, scientists, and drug development professionals, this represents an untapped area of investigation. We recommend that any interest in this compound be directed toward initial exploratory research to establish its fundamental pharmacological properties.
References
A Researcher's Guide to the Statistical Analysis of Herbicidal Activity for Comparative Studies
For researchers, scientists, and professionals in drug and herbicide development, the rigorous comparison of herbicidal activity is paramount for innovation and discovery. This guide provides a framework for the statistical analysis of herbicidal activity data, emphasizing clear data presentation, detailed experimental protocols, and informative visualizations to support objective comparisons between different herbicidal compounds.
Comparative Herbicidal Activity Data
The following table summarizes key quantitative data points for comparing the efficacy of three hypothetical herbicides against a common weed species. This structured format allows for a direct and accessible comparison of their performance metrics.
| Herbicide | Target Weed | Application Rate (g/ha) | Efficacy (%) (Weed Control) | GR₅₀ (g/ha)¹ | Selectivity Index (SI)² |
| Herbicide A | Amaranthus retroflexus | 50 | 92 ± 3.5 | 25.3 | 4.2 |
| Herbicide B | Amaranthus retroflexus | 50 | 85 ± 4.1 | 38.7 | 2.9 |
| Herbicide C | Amaranthus retroflexus | 50 | 95 ± 2.8 | 21.5 | 5.1 |
| Control | Amaranthus retroflexus | 0 | 0 ± 0.0 | - | - |
¹ GR₅₀ (50% Growth Reduction): The dose of the herbicide required to inhibit the growth of the target weed by 50%. A lower GR₅₀ value indicates higher potency. ² Selectivity Index (SI): The ratio of the crop's tolerance to the herbicide relative to the weed's susceptibility. A higher SI is desirable, indicating greater safety for the crop.
Experimental Protocols
A robust comparative study of herbicidal activity relies on well-designed and meticulously executed experiments. The following protocol outlines a standard methodology for assessing and comparing the efficacy of different herbicides.
Objective
To evaluate and compare the herbicidal activity of new chemical compounds against a target weed species and assess their selectivity towards a specific crop.
Experimental Design
-
Randomized Complete Block Design (RCBD): This design is frequently used in herbicide trials to minimize the effects of field variability.[1] The experimental area is divided into blocks, and each block contains a complete set of treatments randomized within it.
-
Treatments:
-
Multiple dose rates of each test herbicide.
-
A standard commercial herbicide for a positive control.
-
An untreated control (weedy check).
-
A hand-weeded control to determine the potential crop yield without weed competition.
-
-
Replicates: A minimum of four replications for each treatment is recommended to ensure statistical power.[2]
-
Plot Size: The size of individual plots should be sufficient to minimize edge effects and spray drift between adjacent plots.[1] A typical plot size might be 2 x 10 meters.[1]
Materials and Methods
-
Plant Material: Certified seeds of the target weed and crop species are used.
-
Herbicide Application: Herbicides are applied using a calibrated sprayer to ensure uniform coverage and accurate dosage.[3] Applications can be made pre-emergence (before weed and crop emergence) or post-emergence (after emergence), depending on the herbicide's mode of action.[4]
-
Data Collection:
-
Weed Control Efficacy: Visual assessment of weed control is typically performed at regular intervals (e.g., 7, 14, and 28 days after treatment) using a percentage scale (0% = no control, 100% = complete control).[5][6]
-
Weed Biomass: At the end of the trial, weeds from a designated quadrat within each plot are harvested, dried, and weighed to determine the fresh and dry biomass.[6]
-
Crop Injury: Visual assessment of crop phytotoxicity is recorded using a similar percentage scale.
-
Crop Yield: The final yield of the crop is measured at harvest.
-
Statistical Analysis
-
Dose-Response Curves: The relationship between herbicide dose and weed response (e.g., biomass reduction) is often analyzed using non-linear regression.[7][8] The log-logistic model is a widely accepted and appropriate method for analyzing most dose-response studies in weed science.[9][10]
-
Analysis of Variance (ANOVA): ANOVA is used to determine if there are statistically significant differences among the treatment means for parameters like weed biomass, crop yield, and weed control efficacy.[6]
-
Mean Separation Tests: If the ANOVA indicates significant differences, a mean separation test (e.g., Tukey's HSD) is used to compare individual treatment means.[11]
Visualizing Experimental Processes and Biological Pathways
Diagrams are powerful tools for illustrating complex workflows and biological mechanisms. The following visualizations were created using Graphviz (DOT language) to depict a typical experimental workflow and a simplified signaling pathway affected by a common class of herbicides.
Caption: Experimental workflow for a comparative herbicidal activity study.
Caption: Simplified signaling pathway for ALS-inhibiting herbicides.
References
- 1. peaceforageseed.ca [peaceforageseed.ca]
- 2. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 3. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 4. Comparing herbicide application methods with See & Spray™ technology in soybean | Weed Technology | Cambridge Core [cambridge.org]
- 5. plantarchives.org [plantarchives.org]
- 6. Comparative Efficacy of Different Herbicides for Weed Management and Yield Attributes in Wheat [scirp.org]
- 7. tandfonline.com [tandfonline.com]
- 8. ovid.com [ovid.com]
- 9. home.czu.cz [home.czu.cz]
- 10. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 11. mdpi.com [mdpi.com]
Peer-reviewed studies on the biological activity of 2-(3,5-Dimethylphenoxy)propanoic acid
Comparative Analysis of the Biological Activity of 2-(Phenoxy)propanoic Acid Derivatives
Introduction
While specific peer-reviewed studies on the biological activity of 2-(3,5-Dimethylphenoxy)propanoic acid are limited, the broader class of 2-(phenoxy)propanoic acid and arylpropionic acid derivatives has been extensively investigated. These compounds have demonstrated a range of biological effects, most notably as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.[1] Additionally, this class of compounds has been explored for its anti-inflammatory, antimicrobial, and anticancer properties.[2][3]
This guide provides a comparative analysis of the biological activity of selected 2-(phenoxy)propanoic acid derivatives that are structurally related to this compound. The focus is primarily on their activity as PPAR agonists, a well-documented mechanism of action for this chemical class.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
PPARs are nuclear receptors that play crucial roles in the regulation of cellular differentiation, development, and metabolism.[4] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. Fibrate drugs, which are structurally related to phenoxypropanoic acids, are well-known PPARα agonists used to treat dyslipidemia.[1]
Comparative Biological Activity of PPAR Agonists
The following table summarizes the in vitro activity of selected 2-(phenoxy)propanoic acid derivatives and related compounds on PPAR subtypes.
| Compound Name | Target | Activity Type | IC50 / EC50 (nM) | Reference Compound | Reference Compound Activity | Source |
| 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674) | PPARα | Agonist | ~24 | - | - | [5] |
| 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) | PPARα, γ, δ | Pan-Agonist | - | Bezafibrate | - | [6] |
| Bezafibrate | PPARα, γ, δ | Pan-Agonist | - | - | - | [6] |
Note: Quantitative EC50 values for MHY2013 were not explicitly stated in the provided text but it was identified as the strongest activator among the screened compounds.
Experimental Protocols
In Vitro PPAR Activation Assay (Luciferase Reporter Assay) [6]
This assay is commonly used to determine the ability of a compound to activate PPAR subtypes.
-
Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and co-transfected with expression vectors for the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARα, PPARγ, or PPARδ, along with a luciferase reporter plasmid containing a GAL4 upstream activation sequence.
-
Compound Treatment: After 24 hours of transfection, the cells are treated with the test compounds at various concentrations.
-
Luciferase Activity Measurement: Following a 24-hour incubation period with the compounds, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation is calculated relative to the vehicle control. EC50 values, the concentration at which 50% of the maximal activation is achieved, are determined from the dose-response curves.
Signaling Pathway
The activation of PPARs by agonist ligands initiates a cascade of molecular events leading to the regulation of target gene expression.
Caption: PPAR signaling pathway activation by an agonist.
Anti-inflammatory Activity
Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[2]
Comparative Anti-inflammatory Activity
| Compound | Assay | Endpoint | Result | Reference Compound | Reference Compound Result | Source |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f) | Carrageenan-induced paw edema (rats) | Paw edema inhibition (2h) | Significant reduction at 20 mg/kg (p = 0.001) | Diclofenac (25 mg/kg) | - | [7][8] |
| Paw edema inhibition (14 days) | Significant inhibition at all doses (p < 0.001) | [7][8] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats [7][8]
This is a standard in vivo model to assess the anti-inflammatory activity of compounds.
-
Animals: Wistar rats are used for the study.
-
Compound Administration: The test compound is administered intraperitoneally at various doses (e.g., 10, 20, and 40 mg/kg). A reference drug (e.g., Diclofenac) and a vehicle control are also administered to separate groups.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the control group.
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
References
- 1. PPAR agonist - Wikipedia [en.wikipedia.org]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(3,5-Dimethylphenoxy)propanoic acid: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat 2-(3,5-Dimethylphenoxy)propanoic acid as a hazardous substance. This guide provides essential safety and logistical information for its proper disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Safety Precautions
Based on available data for this compound (CAS No. 777-57-1) and structurally similar compounds, a summary of its potential hazards is presented below.[1][2] Always handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
| Hazard Classification | GHS Hazard Statement (Inferred) | Precautionary Measures |
| Acute Toxicity, Oral (Harmful) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in disposal through a licensed environmental waste management service.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels).
-
This waste stream should be classified as "Non-halogenated solid organic waste."
-
Crucially, do not mix this waste with other waste streams , such as halogenated solvents, strong oxidizing agents, or inorganic acids, to prevent potentially hazardous reactions.
2. Containerization:
-
Use a chemically compatible, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be in good condition, free from cracks or residues from previous use.
-
For liquid waste containing dissolved this compound, ensure the container is appropriate for liquids and filled to no more than 80% capacity to allow for vapor expansion.
3. Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The approximate quantity or concentration
-
The date of waste accumulation
-
The appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful)
-
The name of the principal investigator or laboratory contact
-
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment tray to capture any potential leaks.
-
Store the container away from heat, sparks, and open flames.
-
Ensure the storage area is well-ventilated.
5. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the EHS personnel with a completed hazardous waste pickup request form, including all the information from the waste label.
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment: Don appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For small solid spills, carefully sweep the material into a designated hazardous waste container. Avoid generating dust.
-
For small liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. Place the contaminated absorbent into the hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and the institutional EHS office.
Visual Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-(3,5-Dimethylphenoxy)propanoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 2-(3,5-Dimethylphenoxy)propanoic acid (CAS No. 777-57-1)[1][2].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound. It is crucial to inspect all PPE before use to ensure its integrity[3].
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet ANSI Z87.1 1989 standard.[4] |
| Chemical Splash Goggles | Required when there is a risk of splashing.[4][5] | |
| Face Shield | To be worn over safety glasses or goggles for maximum protection against splashes or explosions.[4][6] | |
| Hand Protection | Chemical-resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are suitable.[4][6] Always inspect gloves for tears or punctures before use.[3] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat, such as Nomex®, should be worn and fully buttoned.[4] |
| Chemical-resistant Apron | Recommended when handling larger quantities of the substance to provide an additional layer of protection.[5] | |
| Respiratory Protection | NIOSH-approved Respirator | Required if working outside of a chemical fume hood or if there is a risk of generating dust or aerosols.[4] A respiratory hazard evaluation should be conducted to select the appropriate respirator.[4] |
| Foot Protection | Closed-toe Shoes | Shoes must cover the entire foot.[4] Chemical-resistant boots are recommended for spill response.[5] |
Experimental Workflow: Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting. Adherence to these steps is critical to minimize exposure and ensure a safe working environment.
Caption: Standard workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this chemical should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste bag or container.[3]
Disposal Procedure:
All waste containing this compound must be disposed of as hazardous waste. Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by a licensed hazardous waste disposal company. Do not pour this chemical down the drain or dispose of it in regular trash.
The logical relationship for the disposal plan is illustrated in the following diagram.
Caption: Disposal plan for this compound waste.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 777-57-1 [amp.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. tntech.edu [tntech.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
